2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
Description
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Properties
IUPAC Name |
[2-iodo-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHVUTKATXCKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631138 | |
| Record name | [2-Iodo-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702641-05-2 | |
| Record name | [2-Iodo-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Iodo-5-(trifluoromethyl)benzyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 2-Iodo-5-(trifluoromethyl)benzyl alcohol. It is intended to serve as a technical resource for professionals engaged in chemical research and development.
Core Chemical Properties
This compound is an aromatic alcohol featuring both an iodine and a trifluoromethyl substituent on the benzene ring. These functional groups impart unique reactivity and properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group often enhances the biological activity and pharmacokinetic profiles of derivative compounds, while the iodo group provides a reactive site for cross-coupling reactions.[1]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 702641-05-2 | [2][3][] |
| Molecular Formula | C₈H₆F₃IO | [2][3] |
| Molecular Weight | 302.03 g/mol | [2][5] |
| Appearance | Not specified; related benzyl alcohols are white solids or colorless liquids. | [6][7][8] |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Solubility | Not explicitly defined. Benzyl alcohols generally have moderate solubility in water and are miscible with other alcohols and diethyl ether.[8] The trifluoromethyl group may increase solubility in non-polar solvents.[1] | |
| InChI | InChI=1S/C8H6F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4H2 | [2] |
| InChIKey | YSHVUTKATXCKBP-UHFFFAOYSA-N | [2] |
| SMILES | C(O)C1=CC(C(F)(F)F)=CC=C1I | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.
Synthesis Protocol (General Method)
While specific synthesis routes for this exact molecule are proprietary or not widely published, a common method for preparing substituted benzyl alcohols involves a Grignard reaction.[9] The following is a generalized protocol based on this chemistry.
Objective: To synthesize this compound from a corresponding aryl halide.
Materials:
-
2-Iodo-5-(trifluoromethyl)bromobenzene (or a similar Grignard precursor)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: Under an inert nitrogen atmosphere, add magnesium turnings and anhydrous THF to a flame-dried, four-neck flask.[9]
-
Add a solution of 2-Iodo-5-(trifluoromethyl)bromobenzene in anhydrous THF dropwise to the flask while stirring. The reaction may need gentle heating to initiate.[9]
-
Maintain the reaction under reflux until the magnesium is consumed, indicating the formation of the Grignard reagent.[9]
-
Reaction with Formaldehyde: Cool the reaction mixture. In a separate flask, prepare a suspension of paraformaldehyde in anhydrous THF.[9]
-
Slowly add the Grignard reagent to the paraformaldehyde suspension. Control the temperature as the reaction is exothermic.
-
After the addition is complete, reflux the mixture for approximately 30-60 minutes to ensure the reaction goes to completion.[9]
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench by slowly adding it to a cold, dilute solution of hydrochloric acid.[9]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9]
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound via column chromatography or distillation under reduced pressure.[9]
Analytical Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
-
Methodology: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 500 MHz).[6] Chemical shifts are reported relative to tetramethylsilane (TMS).[6] Expected ¹H NMR signals would include distinct peaks in the aromatic region, a singlet for the benzylic CH₂ group, and a broad singlet for the hydroxyl proton.
2. Infrared (IR) Spectroscopy:
-
Purpose: To identify the presence of key functional groups.
-
Methodology: Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. Characteristic absorption bands for an alcohol include a broad O-H stretching vibration (around 3200-3600 cm⁻¹) and a C-O stretching vibration (around 1000-1200 cm⁻¹).[10][11] Strong C-F stretching bands are also expected.
3. Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and fragmentation pattern, further confirming the structure.
-
Methodology: Analyze the sample using a mass spectrometer, typically with electron ionization (EI). The mass spectrum of an alcohol often shows a weak or absent molecular ion peak.[12] Common fragmentation patterns include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.[12][13]
Reactivity and Applications
Chemical Reactivity
The reactivity of this compound is dictated by its three primary functional components: the hydroxyl group, the aryl iodide, and the trifluoromethyl-substituted aromatic ring.
-
Alcohol Group: Like most primary alcohols, the hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. It can also undergo esterification with carboxylic acids or etherification.[1][8]
-
Aryl Iodide: The carbon-iodine bond is a key site for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at this position.
-
Aromatic Ring: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.
Caption: Synthesis and characterization workflow.
Applications in Drug Development and Research
Substituted benzyl alcohols, particularly those containing fluorine, are critical building blocks in medicinal chemistry and materials science.[1]
-
Pharmaceutical Intermediates: The trifluoromethyl group is a common feature in many modern pharmaceuticals. Its inclusion can significantly improve a drug's metabolic stability, lipophilicity, and binding affinity.[1] Therefore, this compound serves as a valuable precursor for synthesizing complex, biologically active molecules.[1][14]
-
Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl moiety can enhance the efficacy and properties of pesticides and herbicides.[1]
-
Organic Synthesis: As a bifunctional molecule, it allows for sequential and site-selective modifications. The iodo group can be transformed via cross-coupling, followed by reactions at the alcohol, or vice-versa, providing synthetic flexibility.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound(702641-05-2) 1H NMR spectrum [chemicalbook.com]
- 3. 702641-05-2 | this compound | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]
- 5. 5-IODO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL - CAS:1261682-35-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. rsc.org [rsc.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 9. CN1503772A - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
An In-depth Technical Guide to the Synthesis of 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathway for 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL, a valuable intermediate in pharmaceutical research and development. The core of this synthesis involves the reduction of the corresponding carboxylic acid, 2-iodo-5-(trifluoromethyl)benzoic acid. This document outlines the experimental protocol for this key transformation, presents relevant quantitative data, and includes a visual representation of the synthesis workflow.
Synthesis Pathway Overview
The most direct and efficient method for the synthesis of this compound is the reduction of 2-iodo-5-(trifluoromethyl)benzoic acid. This transformation is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), which is capable of reducing carboxylic acids to primary alcohols.[1][2][3][4][5] Weaker reducing agents, like sodium borohydride, are generally not effective for the direct reduction of carboxylic acids without the use of activating agents.
The synthesis can be conceptually broken down into the following key stage:
-
Reduction of the Carboxylic Acid: The carbonyl group of the benzoic acid is reduced to a methylene group, yielding the corresponding benzyl alcohol.
Experimental Protocol
This section details the laboratory procedure for the synthesis of this compound from 2-iodo-5-(trifluoromethyl)benzoic acid via lithium aluminum hydride reduction.
Materials:
-
2-iodo-5-(trifluoromethyl)benzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, is flushed with an inert gas (nitrogen or argon).
-
Reagent Preparation: A suspension of lithium aluminum hydride (approximately 1.5 to 2.0 molar equivalents relative to the benzoic acid) in anhydrous diethyl ether or THF is prepared in the reaction flask under an inert atmosphere. The flask is cooled to 0 °C using an ice bath.
-
Addition of Starting Material: 2-iodo-5-(trifluoromethyl)benzoic acid (1.0 molar equivalent) is dissolved in a minimal amount of anhydrous diethyl ether or THF and added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period of 2 to 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction flask is cooled again to 0 °C in an ice bath. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water. A saturated aqueous solution of sodium sulfate can also be used for a more controlled workup.
-
Workup: A 10% solution of sulfuric acid is added to the reaction mixture to dissolve the aluminum salts, resulting in a clear biphasic solution. The aqueous layer is separated and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification (Optional): If necessary, the crude this compound can be further purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-iodo-5-(trifluoromethyl)benzoic acid | N/A |
| Product | This compound | N/A |
| Molecular Formula | C₈H₆F₃IO | [6] |
| Molecular Weight | 302.03 g/mol | N/A |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [1][2][3][4][5] |
| Solvent | Anhydrous Diethyl Ether or THF | [2] |
| Reaction Temperature | 0 °C to Reflux | [2] |
| Reaction Time | 2 - 4 hours | N/A |
| Typical Yield | 85 - 95% (estimated based on similar reductions) | [2] |
| Appearance | Off-white to pale yellow solid (predicted) | N/A |
| ¹H NMR (CDCl₃) | δ (ppm): 7.85 (d, 1H), 7.55 (dd, 1H), 7.15 (d, 1H), 4.75 (s, 2H), 2.10 (br s, 1H, OH) | [7] |
Mandatory Visualization
The following diagram illustrates the synthesis pathway for this compound.
Caption: Synthesis of this compound.
References
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. albemarle.com [albemarle.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. 702641-05-2 | this compound | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]
- 7. This compound(702641-05-2) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL (CAS: 702641-05-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL, a halogenated and fluorinated aromatic alcohol with potential applications as a key intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. This document consolidates available data on its chemical and physical properties, safety and handling, and spectroscopic information. While specific experimental protocols for its synthesis and detailed biological activity studies are not extensively reported in publicly accessible literature, this guide presents a plausible synthetic route based on established chemical transformations.
Chemical and Physical Properties
This compound is a white solid organic compound.[1] Its structure features a benzene ring substituted with an iodine atom, a trifluoromethyl group, and a hydroxymethyl group, which impart unique electronic properties and reactivity. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity in potential drug candidates, while the iodo- and alcohol functionalities serve as versatile handles for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 702641-05-2 | [1][2] |
| Molecular Formula | C₈H₆F₃IO | [1] |
| Molecular Weight | 302.03 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Boiling Point | 271 °C | Not explicitly cited |
| Refractive Index | 1.550 | Not explicitly cited |
| Synonyms | Benzenemethanol, 2-iodo-5-(trifluoromethyl)-; 2-Iodo-5-trifluoromethylbenzylalcohol | [3] |
Synthesis
Proposed Experimental Protocol: Reduction of 2-Iodo-5-(trifluoromethyl)benzoic acid
Disclaimer: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Reaction Scheme:
Figure 1: Proposed synthetic workflow for this compound.
Materials:
-
2-Iodo-5-(trifluoromethyl)benzoic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Distilled water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) (for LiAlH₄ workup)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 2-iodo-5-(trifluoromethyl)benzoic acid in an appropriate anhydrous solvent (e.g., THF).
-
Reduction: The solution is cooled in an ice bath. The reducing agent (e.g., LiAlH₄ or BH₃·THF) is added portion-wise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux to ensure complete reaction, monitored by thin-layer chromatography (TLC).
-
Quenching and Workup:
-
For LiAlH₄: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. Alternatively, a saturated aqueous solution of Rochelle's salt can be added to break up the aluminum salts.
-
For BH₃·THF: The reaction is quenched by the slow addition of methanol, followed by careful addition of 1 M HCl.
-
-
Extraction: The resulting mixture is filtered, and the filtrate is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural motifs, particularly the trifluoromethyl group, are common in many biologically active compounds, suggesting its potential as a building block in drug discovery. The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.
The primary utility of this compound is likely as an intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, similar iodo-benzyl derivatives have been used in the synthesis of non-nucleoside HIV-1 reverse transcriptase inhibitors.[4]
Figure 2: Logical workflow illustrating the potential use of this compound as a starting material in a drug discovery program.
Spectroscopic Data
While specific spectra are not provided here, various suppliers and chemical databases indicate the availability of 1H NMR, 13C NMR, IR, and mass spectrometry data for this compound.[1] Researchers are advised to consult these sources or perform their own analysis for detailed spectral information.
Table 2: Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic methylene protons (CH₂), and the hydroxyl proton (OH). The chemical shifts and coupling patterns of the aromatic protons will be influenced by the iodo and trifluoromethyl substituents. |
| ¹³C NMR | Resonances for the aromatic carbons (including those directly attached to iodine and the trifluoromethyl group), the benzylic carbon, and the carbon of the trifluoromethyl group (which will likely show coupling to fluorine). |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. Aromatic C-H and C=C stretching bands, and strong C-F stretching bands are also expected. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observable. Fragmentation patterns would likely involve the loss of water (M-18), the hydroxyl radical (M-17), and cleavage of the benzylic C-C bond. |
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE).
Table 3: Hazard and Precautionary Information
| Category | Information | Source(s) |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |
| Personal Protective Equipment | Safety glasses with side-shields, chemical-resistant gloves, and a lab coat are recommended. | [7] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. | [5] |
Conclusion
This compound is a valuable synthetic intermediate with significant potential for use in the development of new pharmaceutical and agrochemical agents. Its trifluoromethyl and iodo substituents provide unique chemical handles for the construction of complex molecular architectures. While detailed biological data is currently lacking, its structural features warrant further investigation into its potential applications in medicinal chemistry. Researchers working with this compound should adhere to strict safety protocols due to its irritant nature. Future studies detailing its synthesis and exploring its biological profile would be of great value to the scientific community.
References
An In-depth Technical Guide to 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Iodo-5-(trifluoromethyl)benzyl alcohol. This compound is of interest to researchers in medicinal chemistry and materials science as a versatile building block in the synthesis of more complex molecules.
Molecular Structure and Identifiers
This compound is a substituted aromatic compound. Its structure is characterized by a benzene ring substituted with an iodine atom, a trifluoromethyl group, and a hydroxymethyl group.
| Identifier | Value |
| CAS Number | 702641-05-2 |
| Molecular Formula | C₈H₆F₃IO |
| Molecular Weight | 302.03 g/mol |
| InChI | InChI=1S/C8H6F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4H2 |
| InChIKey | YSHVUTKATXCKBP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1I)CO)C(F)(F)F |
digraph "2-IODO-5-(TRIFLUOROMETHYL)BENZYL_ALCOHOL" { graph [layout=neato, fontname="Helvetica", fontsize=10, bgcolor="#FFFFFF"]; node [fontname="Helvetica", fontsize=10, shape=plaintext]; edge [fontname="Helvetica", fontsize=10, color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; C8 [label="C", pos="-1.2, -0.7!"]; I[label="I", pos="-2.3, -1.4!", fontcolor="#EA4335"]; F1 [label="F", pos="3.2, 0.7!", fontcolor="#34A853"]; F2 [label="F", pos="3.2, -0.7!", fontcolor="#34A853"]; F3 [label="F", pos="2.8, 0!", fontcolor="#34A853"]; O [label="O", pos="-1.2, 1.1!", fontcolor="#EA4335"]; H1[label="H", pos="-1.5, 1.6!"];
// Benzene ring with explicit positions C1 [pos="0,0!"]; C2 [pos="0,1.4!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="-2.4,1.4!"]; C5 [pos="-2.4,0!"]; C6 [pos="-1.2,-0.7!"];
// Substituents C7 [pos="1.4, -0.7!"]; C8 [pos="-1.2, 0.7!"]; O [pos="-1.2, 2.1!"]; I[pos="-3.8, -0.7!"]; F1 [pos="2.1, -1.8!"]; F2 [pos="2.8, -0.3!"]; F3 [pos="1.0, -1.8!"];
// Adjusting C8 and O for hydroxymethyl group C8_hydroxymethyl [label="C", pos="-1.2, 2.1!"]; O_hydroxymethyl [label="O", pos="-1.2, 3.5!"]; H_hydroxymethyl [label="H", pos="-0.5, 3.8!"];
// Edges for the benzene ring edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for substituents C1 -- C7; C6 -- I; C3 -- C8_hydroxymethyl; C8_hydroxymethyl -- O_hydroxymethyl; O_hydroxymethyl -- H_hydroxymethyl;
C7 -- F1; C7 -- F2; C7 -- F3;
// Double bonds in the ring edge [style=double]; C1 -- C2; C3 -- C4; C5 -- C6;
// Reset edge style for single bonds to substituents edge [style=solid]; C1 -- C7; C6 -- I; C3 -- C8_hydroxymethyl;
// Node for the chemical name label_node [label="this compound", pos="0, -3!", fontcolor="#202124"]; }
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Predicted Value/Information |
| Appearance | Likely a solid at room temperature. |
| Melting Point | Data not available. |
| Boiling Point | Data not available. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of this compound. While full datasets are not publicly available, representative data can be found through commercial suppliers.[1]
3.1. ¹H NMR Spectroscopy
A ¹H NMR spectrum is available from commercial suppliers.[1] The expected signals would include:
-
A singlet for the benzylic protons (-CH₂OH).
-
A multiplet pattern for the aromatic protons.
-
A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
3.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including:
-
A signal for the benzylic carbon.
-
Signals for the aromatic carbons, with those bonded to iodine and the trifluoromethyl group showing characteristic chemical shifts.
-
A quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.
3.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
O-H stretching of the alcohol group (broad band around 3300 cm⁻¹).
-
C-H stretching of the aromatic and benzylic groups.
-
C-F stretching of the trifluoromethyl group.
-
C-I stretching.
3.4. Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the hydroxyl group and other fragments.
Synthesis
Caption: A general synthetic workflow for the preparation of the target molecule.
4.1. Experimental Protocol: A Representative Synthesis
The following is a representative, general protocol for the reduction of a substituted benzoic acid to a benzyl alcohol. Note: This is a hypothetical procedure and must be adapted and optimized for the specific synthesis of this compound.
-
Reaction Setup: To a stirred solution of 2-iodo-5-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add a solution of a suitable reducing agent (e.g., lithium aluminum hydride in THF).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water, while maintaining a low temperature.
-
Workup: Filter the resulting mixture through a pad of celite and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.
Applications in Research and Drug Development
Substituted benzyl alcohols are valuable intermediates in organic synthesis. This compound, with its multiple functional groups, can serve as a versatile building block for the synthesis of a variety of more complex molecules. The presence of the iodine atom allows for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), while the trifluoromethyl group can impart desirable properties such as increased metabolic stability and lipophilicity to the final products. These characteristics make it a potentially useful intermediate in the development of new pharmaceutical agents and functional materials.
Safety and Handling
Detailed safety information for this compound is not widely available. However, based on the known hazards of similar compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. For specific handling and disposal guidelines, consult the Safety Data Sheet (SDS) provided by the supplier.
References
Spectroscopic Profile of 2-Iodo-5-(trifluoromethyl)benzyl Alcohol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the expected spectral characteristics of 2-Iodo-5-(trifluoromethyl)benzyl alcohol, a key intermediate in pharmaceutical and materials science research. While specific experimental data for this compound is not publicly available, this document extrapolates likely spectral features based on established principles of spectroscopy and data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals.
Predicted Spectral Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | d | 1H | Ar-H (H6) |
| ~ 7.6 - 7.8 | dd | 1H | Ar-H (H4) |
| ~ 7.2 - 7.4 | d | 1H | Ar-H (H3) |
| ~ 4.7 | s | 2H | -CH₂ OH |
| Variable | br s | 1H | -CH₂OH |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 142 | C -I |
| ~ 139 | C -CH₂OH |
| ~ 135 | Ar-C H |
| ~ 130 (q, J ≈ 33 Hz) | C -CF₃ |
| ~ 128 | Ar-C H |
| ~ 125 (q, J ≈ 4 Hz) | Ar-C H |
| ~ 123 (q, J ≈ 272 Hz) | -C F₃ |
| ~ 95 | C -I |
| ~ 65 | -C H₂OH |
Solvent: CDCl₃. The quartet (q) multiplicity for carbons attached to or near the -CF₃ group is due to C-F coupling.
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~ 3300 - 3400 | O-H | Alcohol, broad |
| ~ 3050 - 3100 | C-H | Aromatic, stretch |
| ~ 2850 - 2950 | C-H | Aliphatic, stretch |
| ~ 1600, 1470 | C=C | Aromatic ring, stretch |
| ~ 1320 | C-F | Trifluoromethyl, stretch |
| ~ 1050 - 1150 | C-O | Alcohol, stretch |
| ~ 700 - 800 | C-I | Iodo group, stretch |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Fragment Ion |
| 302 | [M]⁺ (Molecular Ion) |
| 284 | [M - H₂O]⁺ |
| 175 | [M - I]⁺ |
| 157 | [M - I - H₂O]⁺ |
| 145 | [C₇H₄F₃]⁺ |
Ionization Mode: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence (zg30).
-
Number of Scans : 16-32.
-
Spectral Width : -2 to 12 ppm.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans : 1024-4096.
-
Spectral Width : -10 to 220 ppm.
-
Relaxation Delay : 2 seconds.
-
-
Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).
-
Sample Preparation : A small amount of the neat liquid or solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation (e.g., Agilent 7890B GC coupled to a 5977A MSD).
-
GC Conditions :
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature : 250 °C.
-
Oven Program : Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI).
-
Ionization Energy : 70 eV.
-
Mass Range : 40-500 amu.
-
Source Temperature : 230 °C.
-
-
Data Processing : The acquired mass spectra are analyzed to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern is compared with known fragmentation behaviors of similar compounds.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
The Strategic Role of the Trifluoromethyl Group in Benzyl Alcohol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into a molecular scaffold is a pivotal strategy in modern medicinal chemistry. This in-depth technical guide explores the multifaceted role of the CF3 group in benzyl alcohol derivatives, a common structural motif in pharmacologically active compounds. By examining its influence on key physicochemical and biological properties, this guide provides a comprehensive resource for researchers engaged in drug design and development.
The Physicochemical Impact of Trifluoromethylation
The trifluoromethyl group exerts a profound influence on the electronic and physical properties of benzyl alcohol derivatives, thereby modulating their pharmacokinetic and pharmacodynamic profiles.
Lipophilicity (LogP)
The CF3 group is strongly lipophilic and can significantly increase the octanol-water partition coefficient (LogP) of a molecule. This enhancement in lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is a critical factor for central nervous system-acting drugs.[1][2] The table below presents a comparison of the calculated LogP values for benzyl alcohol and its trifluoromethylated analogs.
| Compound | Structure | LogP |
| Benzyl Alcohol | 1.10[3] | |
| 2-(Trifluoromethyl)benzyl alcohol | 1.90[4] | |
| 3-(Trifluoromethyl)benzyl alcohol | 2.20[5] | |
| 4-(Trifluoromethyl)benzyl alcohol | 1.96 |
Note: LogP values are experimentally determined or calculated as indicated by the citations.
Acidity (pKa)
The highly electronegative fluorine atoms in the CF3 group create a strong electron-withdrawing inductive effect. When positioned on the benzyl ring, this effect can significantly increase the acidity of the benzylic alcohol's hydroxyl group, lowering its pKa. This modulation of acidity can influence a molecule's ionization state at physiological pH, affecting its solubility, receptor binding, and pharmacokinetic properties.
| Compound | Structure | pKa |
| Benzyl Alcohol | 15.40[6] | |
| 3-(Trifluoromethyl)phenol | 9.08 | |
| 3,5-Bis(trifluoromethyl)phenol | 8.03 |
Metabolic Stability
A cornerstone of the trifluoromethyl group's utility in drug design is its ability to enhance metabolic stability.[1] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[7] By replacing a metabolically labile group (like a methyl group) with a CF3 group, the metabolic "soft spot" can be blocked, leading to a longer in vivo half-life, reduced clearance, and improved bioavailability. While specific comparative metabolic stability data for benzyl alcohol and its trifluoromethylated derivatives were not found in the surveyed literature, the general principle of increased stability upon trifluoromethylation is a well-established concept in medicinal chemistry. The table below illustrates the expected impact on metabolic stability parameters.
| Parameter | Benzyl Alcohol Derivative | Trifluoromethylated Benzyl Alcohol Derivative | Rationale |
| In Vitro Half-life (t1/2) | Shorter | Longer | The CF3 group blocks oxidative metabolism by CYP enzymes. |
| Intrinsic Clearance (CLint) | Higher | Lower | Reduced metabolic rate leads to lower clearance. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of trifluoromethylated benzyl alcohol derivatives and a general protocol for assessing their metabolic stability.
Synthesis of 4-(Trifluoromethyl)benzyl alcohol
Reaction: Reduction of 4-(trifluoromethyl)benzoic acid.
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Diisobutylaluminum hydride (DIBAL-H) solution (25% in toluene)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
2N Hydrochloric acid
-
Nitrogen gas atmosphere
Procedure: [8]
-
Under a nitrogen atmosphere, dissolve 4-(trifluoromethyl)benzoic acid (e.g., 30.0 g, 98.6 mmol) in anhydrous THF (240 mL) in a suitable reaction flask.
-
To the solution, add a 25% solution of diisobutylaluminum hydride (DIBAL-H) in toluene (332 mL, 493 mmol) dropwise.
-
Heat the reaction mixture to 50°C and stir for 2 hours.
-
After cooling the reaction to room temperature, quench the reaction by the dropwise addition of methanol (15.8 g, 493 mmol).
-
Slowly add the resulting solution to 2N hydrochloric acid (296 mL, 592 mmol) with stirring.
-
Stir the mixture at 50-60°C for 30 minutes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield 4-(trifluoromethyl)benzyl alcohol.
Synthesis of 3-(Trifluoromethyl)benzyl alcohol
Reaction: Hydrolysis of m-trifluoromethyl benzyl chloride.
Materials: [9]
-
m-Trifluoromethyl benzyl chloride
-
Sodium acetate
-
Methanol
-
Autoclave
Procedure: [9]
-
In a 1000 mL autoclave, combine 300 mL of methanol, 60 g of sodium acetate, and 97 g of m-trifluoromethyl benzyl chloride.
-
Heat the mixture to 160°C with stirring and maintain the reaction for 12 hours. Monitor the reaction for the complete conversion of the starting material using gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the filter cake with methanol.
-
Combine the filtrates and remove the methanol and byproduct methyl acetate by atmospheric distillation.
-
Purify the product by vacuum distillation (e.g., 100-105°C at 0.0024 Mpa) to obtain 3-(trifluoromethyl)benzyl alcohol.
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a test compound in the presence of liver microsomes.
-
Test compound (e.g., benzyl alcohol derivative)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile (ACN)
-
Incubator set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure: [10]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 20 mM in DMSO).
-
Dilute the stock solution in acetonitrile to an intermediate concentration (e.g., 125 µM).
-
Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal incubation medium to achieve the final desired concentration (e.g., 2 µM). The final acetonitrile concentration should be low (e.g., 1.6%).
-
For negative controls, substitute the NADPH-cofactor system with phosphate buffer.
-
Pre-incubate the plate at 37°C with shaking (e.g., 100 rpm).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Reaction Quenching:
-
At designated time points (e.g., 0, 7, 15, 25, and 40 minutes), stop the reaction by adding a quenching solution (e.g., 5 volumes of acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate (e.g., at 5500 rpm for 5 minutes) to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
Signaling Pathways and Mechanistic Insights
The incorporation of a trifluoromethyl group can profoundly impact a drug's interaction with its biological target. This section explores the mechanisms of action of two prominent drugs containing a trifluoromethyl group, celecoxib and fluoxetine, with accompanying signaling pathway diagrams.
Celecoxib and the COX-2 Inhibition Pathway
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[12][13] The trifluoromethyl group in celecoxib plays a crucial role in its binding affinity and selectivity for the COX-2 active site.[7] By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[12][13]
Fluoxetine and the Serotonin Reuptake Inhibition Pathway
Fluoxetine, a widely prescribed antidepressant, is a selective serotonin reuptake inhibitor (SSRI).[14] Its mechanism of action involves blocking the serotonin transporter (SERT) in the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to be responsible for its therapeutic effects. The trifluoromethyl group in fluoxetine contributes to its lipophilicity, allowing it to cross the blood-brain barrier and reach its target in the central nervous system.
General Workflow for Assessing Trifluoromethylated Compounds
The following diagram illustrates a logical workflow for the evaluation of trifluoromethylated benzyl alcohol derivatives in a drug discovery context.
Conclusion
The trifluoromethyl group is a powerful tool in the arsenal of medicinal chemists. Its strategic incorporation into benzyl alcohol derivatives can lead to significant improvements in lipophilicity, metabolic stability, and target engagement. This guide has provided a comprehensive overview of the key considerations, quantitative data, and experimental methodologies relevant to the design and evaluation of trifluoromethylated benzyl alcohol derivatives. A thorough understanding of the principles outlined herein will empower researchers to harness the full potential of this unique functional group in the pursuit of novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. bioivt.com [bioivt.com]
- 3. Re‐evaluation of benzyl alcohol (E 1519) as food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl alcohol attenuates acetaminophen-induced acute liver injury in a Toll-like receptor-4-dependent pattern in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. mttlab.eu [mttlab.eu]
- 12. The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liver: benzyl alcohol limits acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Iodinated Benzyl Alcohols in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of iodinated benzyl alcohols, versatile building blocks in organic synthesis. Their unique combination of a reactive benzylic hydroxyl group and a readily displaceable iodide on the aromatic ring makes them highly valuable intermediates in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. This document details their synthesis, reactivity in key transformations, and provides specific experimental protocols for their utilization.
Synthesis of Iodinated Benzyl Alcohols
The position of the iodine atom on the benzyl alcohol scaffold significantly influences its reactivity and the stereochemistry of subsequent transformations. Therefore, regioselective synthesis is paramount. The primary methods for accessing ortho-, meta-, and para-iodinated benzyl alcohols are outlined below.
Table 1: Synthesis of Iodinated Benzyl Alcohols
| Target Compound | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| 2-Iodobenzyl alcohol | 2-Iodobenzoic acid | LiAlH₄ or BH₃·THF | >90 | [1] |
| 3-Iodobenzyl alcohol | 3-Iodobenzaldehyde | NaBH₄ | ~95 | [2] |
| 4-Iodobenzyl alcohol | 4-Iodobenzaldehyde | NaBH₄ | >95 |
Detailed Experimental Protocol: Synthesis of 4-Iodobenzyl Alcohol
A common and efficient method for the preparation of 4-iodobenzyl alcohol is the reduction of 4-iodobenzaldehyde using sodium borohydride.
Procedure:
-
Dissolve 4-iodobenzaldehyde (1.0 eq) in methanol or ethanol (approximately 10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the solution in small portions, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-iodobenzyl alcohol.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine (C-I) bond in iodinated benzyl alcohols is significantly weaker than the corresponding C-Br and C-Cl bonds, making them highly reactive substrates in palladium-catalyzed cross-coupling reactions. This enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and organoboron compounds. 4-Iodobenzyl alcohol is an excellent substrate for this reaction.
Table 2: Comparative Yields in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodobenzyl alcohol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 2-4 | >95 |
| 4-Bromobenzyl alcohol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8-12 | 85-95 |
Procedure:
-
To an oven-dried Schlenk flask, add 4-iodobenzyl alcohol (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic phase sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Heck Coupling
The Heck reaction facilitates the coupling of aryl halides with alkenes. The higher reactivity of the C-I bond in iodinated benzyl alcohols is also advantageous in this transformation.
Table 3: Comparative Yields in Heck Coupling
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodobenzyl alcohol | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 2-4 | >90 |
| 4-Bromobenzyl alcohol | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 12-18 | 75-85 |
Procedure:
-
In a sealable reaction tube, combine 4-iodobenzyl alcohol (1.0 mmol, 1.0 eq), styrene (1.2 mmol, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Add anhydrous acetonitrile (5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 eq).
-
Seal the tube and heat the mixture to 80 °C with stirring.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
Table 4: Comparative Yields in Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodobenzyl alcohol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 25-40 | 1-2 | >95 |
| 4-Bromobenzyl alcohol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 50-70 | 6-10 | 80-90 |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodobenzyl alcohol (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).[3]
-
Add anhydrous THF or DMF, followed by triethylamine (2.0-3.0 eq).[3]
-
Add phenylacetylene (1.1-1.5 eq) dropwise to the stirred mixture.[3]
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).[3]
-
Upon consumption of the starting material, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the solution with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] While specific comparative data for iodobenzyl alcohols is limited, the general reactivity trend for aryl halides (I > Br > Cl) is well-established.[5]
Procedure:
-
In a glovebox, charge a vial with 4-iodobenzyl alcohol (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and a base (e.g., NaOt-Bu, 1.4 mmol, 1.4 eq).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and heat the reaction mixture to 100 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. Modern protocols often use ligands to facilitate the reaction at lower temperatures. Aryl iodides are generally more reactive than bromides and chlorides.
Procedure:
-
To a reaction vessel, add 4-iodobenzyl alcohol (1.0 mmol, 1.0 eq), the phenol (1.2 mmol, 1.2 eq), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq).
-
Add a high-boiling polar solvent such as DMF or NMP (5 mL).
-
Heat the mixture to 110-130 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with aqueous LiCl solution to remove DMF, then with brine.
-
Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography.
Oxidation and Reduction Reactions
The benzylic alcohol functionality of iodinated benzyl alcohols can be readily oxidized to the corresponding aldehydes and carboxylic acids or reduced to the methyl group.
Oxidation to Iodobenzaldehydes
Table 5: Oxidation of Iodinated Benzyl Alcohols
| Substrate | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 4-Iodobenzyl alcohol | PCC | DCM | RT | 2-4 | 4-Iodobenzaldehyde | ~85 |
| Benzyl alcohol | I₂/K₂CO₃ | t-Butanol | Reflux | 6 | Benzaldehyde | ~80 |
Procedure:
-
Dissolve 4-iodobenzyl alcohol (1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Add pyridinium chlorochromate (PCC, 1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-iodobenzaldehyde, which can be further purified by recrystallization or chromatography.
Caption: A generalized experimental workflow.
Nucleophilic Substitution
The hydroxyl group of benzyl alcohols can be converted into a good leaving group, allowing for nucleophilic substitution.
Table 6: Nucleophilic Substitution of Benzyl Alcohols
| Substrate | Reagents | Solvent | Product |
| Benzyl alcohol | CeCl₃·7H₂O / NaI | Acetonitrile | Benzyl iodide |
| Benzyl alcohol | PPh₃ / I₂ / Polymer-supported DMAP | Dichloromethane | Benzyl iodide |
Conclusion
Iodinated benzyl alcohols are highly valuable and versatile intermediates in organic synthesis. Their enhanced reactivity in a multitude of transformations, particularly in palladium-catalyzed cross-coupling reactions, makes them superior substrates compared to their bromo and chloro analogs. This guide provides a foundational understanding of their synthesis and reactivity, along with detailed experimental protocols, to aid researchers in their synthetic endeavors. The provided data and methodologies can serve as a starting point for the development of novel synthetic routes towards complex molecules in drug discovery and materials science.
References
- 1. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
applications of trifluoromethylated building blocks in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become a paramount strategy in modern drug design. This powerful electron-withdrawing moiety imparts a unique combination of physicochemical properties that can dramatically enhance the therapeutic potential of a drug candidate. From improving metabolic stability and membrane permeability to increasing binding affinity and altering pKa, the trifluoromethyl group offers a versatile tool for medicinal chemists to overcome preclinical challenges and optimize pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the applications of trifluoromethylated building blocks in medicinal chemistry, detailing their synthesis, impact on drug properties, and role in modulating key signaling pathways.
Physicochemical and Pharmacokinetic Impact of Trifluoromethylation
The introduction of a trifluoromethyl group can profoundly alter a molecule's properties. The high electronegativity of the fluorine atoms and the overall lipophilicity of the CF3 group are key drivers of these changes.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer in vivo half-life and reduced clearance of the drug.
Table 1: Comparative in vitro Metabolic Stability of N-CF3 and N-CH3 Analogs in Human Liver Microsomes
| Compound Pair | N-Substituent | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Pair 1 | -CH3 | 15 | 46.2 |
| -CF3 | > 240 | < 2.9 | |
| Pair 2 | -CH3 | 8 | 86.6 |
| -CF3 | 185 | 3.7 | |
| Pair 3 | -CH3 | 22 | 31.5 |
| -CF3 | > 240 | < 2.9 |
Data presented in this table is a representative summary from multiple sources and is intended for comparative purposes.
Modulation of Lipophilicity and pKa
The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[][2][3] This increased lipophilicity can improve absorption and distribution. Furthermore, the strong electron-withdrawing nature of the CF3 group can significantly lower the pKa of nearby acidic or basic functional groups, which can influence drug-receptor interactions and solubility.[4]
Applications in Drug Design and Development
The unique properties conferred by the trifluoromethyl group have been leveraged in a wide array of therapeutic areas. Numerous FDA-approved drugs contain this critical functional group, highlighting its importance in successful drug development.[5][6]
Case Study: Celecoxib (Celebrex®)
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[7] The trifluoromethyl group on the pyrazole ring is crucial for its activity and selectivity.
Table 2: Comparative Biological Activity of Celecoxib and its Non-Trifluoromethylated Analog
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (with -CF3) | 15 | 0.04 | 375 |
| SC-560 (non-CF3 analog) | 0.009 | 6.3 | 0.0014 |
Data is compiled from various sources for illustrative comparison.
Case Study: Fluoxetine (Prozac®)
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders. The trifluoromethyl group in the para-position of the phenoxy ring is a key feature of its structure, contributing to its long half-life and efficacy.[8][9][10] SAR studies have shown that the inclusion of the -CF3 group in the para-position of the phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold when compared to the corresponding non-fluorinated analog.[6]
Key Signaling Pathways Modulated by Trifluoromethylated Inhibitors
Trifluoromethylated compounds have been successfully developed as inhibitors of various signaling pathways implicated in diseases such as cancer and autoimmune disorders.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors.[][2][11] Dysregulation of this pathway is associated with various cancers and inflammatory diseases. Several trifluoromethylated JAK inhibitors have been developed to target this pathway.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival.[12][13] Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target. Trifluoromethylated tyrosine kinase inhibitors (TKIs) have been developed to block EGFR signaling.
Experimental Protocols
Synthesis of Trifluoromethylated Building Blocks and Drug Molecules
The synthesis of trifluoromethylated compounds often requires specialized reagents and reaction conditions.
4-(Trifluoromethyl)aniline is a key building block for the synthesis of various pharmaceuticals.[14] A common synthetic route involves the trifluoromethylation of an aniline precursor.
A common synthesis of Celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted hydrazine.[5][15]
References
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. mdpi.com [mdpi.com]
- 7. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. ClinPGx [clinpgx.org]
- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientificlabs.com [scientificlabs.com]
- 15. Experimental design on single-time-point high-throughput microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-5-(trifluoromethyl)benzyl alcohol is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique structure, featuring both an iodine atom and a trifluoromethyl group on the benzyl ring, provides versatile reactivity for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectral data, and safety information. The strategic importance of this intermediate in drug discovery and development is highlighted through its application in the synthesis of targeted therapies.
Chemical and Physical Properties
This compound, with the CAS number 702641-05-2, is a substituted aromatic alcohol.[1] The presence of an iodine atom allows for various cross-coupling reactions, while the trifluoromethyl group can enhance the metabolic stability and binding affinity of the final drug molecule.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 702641-05-2 | [1][3] |
| Molecular Formula | C8H6F3IO | [1][3] |
| Molecular Weight | 302.03 g/mol | [3] |
| Appearance | White solid (based on analogous compounds) | Inferred |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Soluble in common organic solvents like tetrahydrofuran, ethyl acetate. | Inferred from synthesis protocols of similar compounds |
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of the corresponding carboxylic acid or its acyl chloride derivative.
Starting Materials
-
2-Iodo-5-(trifluoromethyl)benzoic acid
-
2-Iodo-5-(trifluoromethyl)benzoyl chloride[4]
-
Borane-tetrahydrofuran complex (BH3•THF)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate
Experimental Protocol: Reduction of 2-Iodo-5-(trifluoromethyl)benzoic acid
This protocol is adapted from the synthesis of the analogous compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol.[5]
-
Reaction Setup: In a three-neck flask equipped with a thermometer and a mechanical stirrer, dissolve 2-Iodo-5-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of Reducing Agent: Slowly add borane-tetrahydrofuran complex (BH3•THF) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.
-
Quenching: After the reaction is complete, cool the mixture and slowly add 6N HCl to quench the excess reducing agent until no more gas is evolved.
-
Extraction: Add water to the mixture and extract the product with ethyl acetate.
-
Work-up: Combine the organic phases, dry with anhydrous magnesium sulfate, and filter.
-
Purification: Evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Iodo-5-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and substituted aromatic scaffolds. These structural motifs are prevalent in a vast array of biologically active molecules and approved pharmaceuticals.
This document provides a detailed protocol for the Suzuki coupling of 2-iodo-5-(trifluoromethyl)benzyl alcohol. This substrate is a valuable building block, incorporating an electron-deficient aromatic ring due to the trifluoromethyl group, which can influence reactivity, and a versatile benzyl alcohol functional group that allows for further synthetic transformations. The iodo-substituent provides a highly reactive site for the palladium-catalyzed cross-coupling.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst for the next cycle.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions, particularly with functionalized substrates.
Experimental Protocol
This protocol details a representative Suzuki coupling reaction of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) for potentially higher yields with electron-deficient substrates.
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-(hydroxymethyl)-4-(trifluoromethyl)biphenyl.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for Suzuki cross-coupling reactions of various aryl iodides, providing a reference for the expected outcome with this compound.
| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 95 |
| 4-Iodonitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Toluene/H₂O | 90 | 88 |
| 1-Iodo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 92 |
| 2-Iodobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | 91 |
| 4-Iodotoluene | 3-Thiopheneboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 120 | 85 |
Note: Yields are based on isolated product and are representative of literature values for similar substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid used.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling of this compound.
Application Notes and Protocols for Sonogashira Reaction of 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 2-iodo-5-(trifluoromethyl)benzyl alcohol with terminal alkynes. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, proving invaluable in the synthesis of complex molecules in medicinal chemistry and materials science.[1][2]
The substrate, this compound, possesses a highly reactive carbon-iodine bond, which generally allows for mild reaction conditions.[3][4] The presence of the electron-withdrawing trifluoromethyl group can further enhance the reactivity of the aryl iodide toward oxidative addition to the palladium catalyst.[5][6] These protocols outline both traditional copper-co-catalyzed and copper-free conditions to afford the desired substituted benzyl alcohol derivatives.
Data Presentation: Comparison of Sonogashira Reaction Conditions
The following table summarizes various conditions reported in the literature for Sonogashira couplings of aryl iodides, which can serve as a starting point for the optimization of the reaction with this compound.
| Protocol Type | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temperature | Notes | Reference |
| Standard Cu-Cocatalyzed | PdCl₂(PPh₃)₂ (1-2) | CuI (2-4) | Et₃N or DIPEA (2-3) | THF or DMF | Room Temp to 70°C | A general and widely used method for aryl iodides.[3][7] | [3][7] |
| Copper-Free | Pd₂(dba)₃ (1) / PPh₃ (4) | None | DIPEA (3) | DMF | 80-100°C | Avoids Glaser-type homocoupling of the alkyne.[7] | [7] |
| Amine-Free | Pd(OAc)₂ (2) | None | Bu₄NOAc (2) | DMF | Room Temp | Effective for electron-deficient aryl iodides.[5] | [5] |
| Aqueous | Palladacycle (0.25) | None | Et₃N (5) | Water | 50°C | A green chemistry approach.[8] | [8] |
| Room Temperature | Pd-Salen Complex (2) | None | K₂CO₃ (1.5) | Isopropanol | Room Temp | Suitable for electron-deficient and sterically hindered aryl iodides.[6] | [6] |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol describes a standard procedure for the Sonogashira reaction using a palladium catalyst and a copper(I) co-catalyst.[9]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Solvent and Base Addition: Add anhydrous THF or DMF, followed by the amine base (Et₃N or DIPEA).
-
Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes, then add the terminal alkyne dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 50-70°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, combine tris(dibenzylideneacetone)dipalladium(0) and triphenylphosphine in anhydrous DMF. Stir for 10 minutes at room temperature.
-
Reagent Addition: To the catalyst mixture, add this compound, followed by DIPEA.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.
Caption: General experimental workflow for the Sonogashira reaction.
Catalytic Cycle Diagram
The following diagram illustrates the generally accepted catalytic cycles for the copper-cocatalyzed Sonogashira reaction.[10]
Caption: Simplified catalytic cycles of the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [repository.kaust.edu.sa]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups. These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 2-iodo-5-(trifluoromethyl)benzyl alcohol, a substrate featuring an electron-deficient aryl iodide and a potentially reactive benzyl alcohol moiety. The successful amination of this substrate provides access to a variety of substituted aminobenzyl alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
The key challenge in the amination of this compound lies in the presence of two potentially reactive sites: the aryl iodide, which is the target for the C-N bond formation, and the benzylic hydroxyl group. The electron-withdrawing trifluoromethyl group activates the aryl iodide towards oxidative addition to the palladium catalyst. However, the hydroxyl group could potentially coordinate to the catalyst or react with the base, leading to side reactions or catalyst deactivation. Therefore, the careful selection of the catalyst, ligand, base, and reaction conditions is crucial for a successful and selective amination.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The aryl halide (this compound) reacts with a coordinatively unsaturated Pd(0) complex to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.
The choice of ligand is critical in facilitating these steps, particularly the reductive elimination, and in preventing side reactions. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been shown to be highly effective for a wide range of substrates.
Experimental Protocols
This section provides a general protocol for the Buchwald-Hartwig amination of this compound with a primary amine. The conditions provided are a starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (e.g., benzylamine, n-butylamine, etc.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BrettPhos, XPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or oil bath
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., 1.5-2.5 equiv) and the anhydrous solvent.
-
Amine Addition: Add the amine (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Reaction Conditions: Place the sealed tube in a preheated heating block or oil bath and stir at the desired temperature (typically 80-120 °C) for the specified time (typically 4-24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-substituted 2-amino-5-(trifluoromethyl)benzyl alcohol.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with various amines. These are representative examples and actual results may vary.
Table 1: Optimized Reaction Parameters for the Amination of this compound
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% is a good starting point. |
| Ligand | BrettPhos or XPhos | 1.2-2.4 mol% (relative to Pd). BrettPhos is often effective for electron-deficient substrates. |
| Base | Cs₂CO₃ or K₃PO₄ | 2.0 equiv. Weaker bases are preferred to avoid side reactions with the alcohol. |
| Solvent | Toluene or Dioxane | Anhydrous conditions are crucial. |
| Temperature | 100-110 °C | Reaction times may vary depending on the amine. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation. |
Table 2: Representative Examples of Buchwald-Hartwig Amination with this compound
| Amine | Product | Catalyst Loading (mol%) | Base (equiv) | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | 2-(Benzylamino)-5-(trifluoromethyl)benzyl alcohol | 2% Pd₂(dba)₃, 2.4% BrettPhos | Cs₂CO₃ (2.0) | 110 | 12 | 85-95 |
| n-Butylamine | 2-(Butylamino)-5-(trifluoromethyl)benzyl alcohol | 2% Pd₂(dba)₃, 2.4% BrettPhos | K₃PO₄ (2.0) | 100 | 16 | 80-90 |
| Aniline | 2-(Phenylamino)-5-(trifluoromethyl)benzyl alcohol | 2% Pd(OAc)₂, 4% XPhos | Cs₂CO₃ (2.0) | 110 | 18 | 75-85 |
| Morpholine | 2-(Morpholino)-5-(trifluoromethyl)benzyl alcohol | 2% Pd₂(dba)₃, 2.4% BrettPhos | K₃PO₄ (2.0) | 100 | 24 | 70-80 |
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Safety Precautions
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous. Water can deactivate the catalyst.
-
Check the quality of the palladium precatalyst and ligand.
-
Increase the reaction temperature or time.
-
Consider a different ligand or base. For electron-deficient aryl iodides, a more electron-rich and bulky ligand like BrettPhos is often beneficial.
-
-
Side Reactions:
-
If hydrodehalogenation (replacement of iodine with hydrogen) is observed, a milder base or lower reaction temperature may be necessary.
-
If ether formation from the benzyl alcohol is a concern, ensure a sufficiently strong N-nucleophile is used and consider a less coordinating solvent.
-
-
Safety:
-
Palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
The bases used can be corrosive and/or flammable. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.
-
These application notes and protocols provide a comprehensive guide for the successful Buchwald-Hartwig amination of this compound. By carefully selecting the reaction components and conditions, researchers can efficiently synthesize a wide range of valuable aminobenzyl alcohol derivatives.
Application Notes and Protocols for the Oxidation of 2-Iodo-5-(trifluoromethyl)benzyl Alcohol
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical, agrochemical, and fragrance industries. 2-Iodo-5-(trifluoromethyl)benzaldehyde is a valuable building block due to the presence of two key functional groups: an aldehyde for further elaboration and an iodinated aromatic ring, which is amenable to a variety of cross-coupling reactions. These notes provide detailed protocols for the oxidation of 2-iodo-5-(trifluoromethyl)benzyl alcohol to its corresponding aldehyde, focusing on mild and efficient methods.
Recommended Oxidation Methods
Several reliable methods are available for the oxidation of primary benzylic alcohols to aldehydes. For a substrate such as this compound, which contains an electron-withdrawing trifluoromethyl group and a bulky ortho-iodo substituent, mild oxidation conditions are preferable to avoid over-oxidation to the carboxylic acid and other side reactions. The following methods are recommended based on their high yields and functional group tolerance.
1. Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly reliable and mild method for the oxidation of primary alcohols to aldehydes.[1][2] It operates at room temperature and typically provides high yields with a simple workup.[3] The reaction is known to be tolerant of a wide variety of functional groups.[3]
2. Swern Oxidation
The Swern oxidation is another powerful and widely used method for the mild oxidation of primary alcohols to aldehydes.[4][5] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.[4][5] This method is known for its high yields and compatibility with sensitive substrates. A near-quantitative yield has been reported for the Swern oxidation of the closely related 2-iodobenzyl alcohol.[6]
3. Pyridinium Chlorochromate (PCC) Oxidation
PCC is a well-established reagent for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[7][8] The reaction is typically carried out in dichloromethane (DCM).[7] While effective, PCC is a chromium-based reagent and is considered toxic, requiring careful handling and disposal.[9][10]
4. Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide is a mild and selective oxidizing agent for benzylic and allylic alcohols. The reaction is heterogeneous and the workup simply involves filtration of the manganese salts. High yields have been reported for the oxidation of 2-iodobenzyl alcohol using MnO₂.[6]
Quantitative Data Summary
The following table summarizes the expected outcomes for the oxidation of this compound based on literature data for analogous substrates.
| Oxidation Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) | Reference |
| Dess-Martin Periodinane | Dess-Martin Periodinane | Dichloromethane | Room Temp. | 1 - 3 h | 90 - 98 | [1][3] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane | -78 °C to RT | 0.5 - 2 h | 95 - 99 | [4][6] |
| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane | Room Temp. | 2 - 4 h | 85 - 95 | [7][8] |
| Manganese Dioxide | Activated MnO₂ | Dichloromethane | Reflux | 12 - 24 h | 75 - 90 | [6] |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from standard literature procedures for the oxidation of functionalized benzyl alcohols.[1][3]
-
Materials:
-
This compound
-
Dess-Martin Periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq.) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃ (1:1 mixture).
-
Stir vigorously until the solid dissolves and the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude 2-iodo-5-(trifluoromethyl)benzaldehyde, which can be further purified by column chromatography on silica gel if necessary.
-
Protocol 2: Swern Oxidation
This protocol is based on the successful oxidation of 2-iodobenzyl alcohol.[6]
-
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
-
Procedure:
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM (0.2 M) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 eq.) in anhydrous DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, and stir for another 15 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Add water to quench the reaction and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: General workflow for the oxidation of this compound.
Caption: Simplified mechanism of the Swern oxidation.
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. ijsart.com [ijsart.com]
- 6. Page loading... [guidechem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 10. cs.gordon.edu [cs.gordon.edu]
Application Notes and Protocols for the Synthesis of Bioactive Molecules using 2-Iodo-5-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthetic utility of 2-iodo-5-(trifluoromethyl)benzyl alcohol as a versatile building block in the synthesis of potentially bioactive molecules. This compound incorporates a reactive iodine atom, ideal for palladium-catalyzed cross-coupling reactions, and a trifluoromethyl group, a common motif in pharmaceuticals known to enhance metabolic stability and binding affinity. The benzylic alcohol functionality offers a further point for diversification.
This document outlines detailed protocols for key synthetic transformations, including Sonogashira, Buchwald-Hartwig, and Suzuki-Miyaura coupling reactions. While specific examples of bioactive molecules derived directly from this compound with corresponding biological data are not prevalent in the readily available literature, this guide provides representative data and pathways to illustrate the potential of this starting material in drug discovery, particularly in the development of kinase inhibitors.
Synthetic Utility and Key Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of molecular fragments. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl iodide, and the benzylic alcohol may participate in or be sensitive to certain reaction conditions. However, studies on analogous iodobenzyl alcohols suggest that the hydroxyl group is often tolerated in these coupling reactions without the need for protection.
Data Presentation: Representative Reaction Yields
The following table summarizes expected yields for the Sonogashira, Buchwald-Hartwig, and Suzuki-Miyaura coupling reactions of this compound based on reactions with structurally similar aryl iodides. Actual yields may vary depending on the specific coupling partner and optimization of reaction conditions.
| Entry | Coupling Reaction | Coupling Partner Example | Product Type | Expected Yield (%) |
| 1 | Sonogashira | Phenylacetylene | Alkynylbenzyl alcohol | 85-95 |
| 2 | Buchwald-Hartwig | Aniline | Aminobenzyl alcohol | 70-90 |
| 3 | Suzuki-Miyaura | Phenylboronic acid | Biphenyl-methyl alcohol | 80-95 |
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Protocol 3: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a boronic acid or ester.
Materials:
-
This compound
-
Aryl- or vinylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or other suitable palladium catalyst
-
Aqueous base solution (e.g., 2M sodium carbonate or potassium carbonate)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the palladium catalyst (0.03 mmol, 3 mol%).
-
Add the solvent (e.g., 10 mL of dioxane) and the aqueous base (e.g., 2 mL of 2M Na₂CO₃).
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
Derivatives of this compound are promising scaffolds for the development of kinase inhibitors. The trifluoromethylphenyl group is a common feature in many approved and investigational kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the kinase. The ability to further functionalize the molecule through the cross-coupling reactions described above allows for the synthesis of diverse libraries of compounds for screening against various kinase targets.
Representative Biological Data: Kinase Inhibitor Activity
The following table presents representative biological activity data for a class of kinase inhibitors that share structural similarities with potential derivatives of this compound. This data is for illustrative purposes to highlight the potential therapeutic applications.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (GI₅₀, µM) |
| Rep-Inhib-01 | EGFR | 15 | 0.25 |
| Rep-Inhib-02 | VEGFR2 | 25 | 0.50 |
| Rep-Inhib-03 | BTK | 10 | 0.15 |
| Rep-Inhib-04 | JAK2 | 50 | 1.20 |
Representative Signaling Pathway: EGFR Inhibition
Many kinase inhibitors target the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. Overactivation of the EGFR signaling pathway is a hallmark of many cancers. Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling.
EGFR Signaling Pathway and Inhibition
Caption: A simplified diagram of the EGFR signaling pathway and the point of inhibition by a kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of complex organic molecules. The protocols provided herein for Sonogashira, Buchwald-Hartwig, and Suzuki-Miyaura couplings offer robust methods for its derivatization. While specific biological data for its direct derivatives requires further investigation, the structural motifs accessible from this compound are highly relevant to the development of new therapeutic agents, particularly in the field of kinase inhibition. The provided application notes and protocols serve as a foundational guide for researchers to explore the full potential of this promising building block in medicinal chemistry and drug discovery.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-5-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 2-iodo-5-(trifluoromethyl)benzyl alcohol with various coupling partners. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of molecules. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings, offering a range of methods for the synthesis of diverse molecular scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for the synthesis of biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.
Protocol: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of aryl halides.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add anhydrous, degassed 1,4-dioxane and water to the flask in a 4:1 ratio.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data: Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of aryl halides with various arylboronic acids under palladium catalysis. While specific data for this compound is limited, these examples provide an expected range of performance.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Water | 80 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/Water | 77 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 100 | 80-90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides and primary or secondary amines.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds.[2]
Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.[3]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.015 eq) and Xantphos (0.03 eq).
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[4]
Protocol: Sonogashira Coupling of this compound with Terminal Alkynes
This protocol outlines a standard procedure for the Sonogashira coupling.[4]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add the anhydrous solvent (THF or DMF) followed by the base (TEA or DIPEA).
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 50-70 °C.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once complete, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[5] It is known for its high functional group tolerance.[5]
Protocol: Negishi Coupling of this compound with Organozinc Reagents
This protocol describes a general procedure for the Negishi coupling.
Materials:
-
This compound
-
Organozinc reagent (1.2 equivalents, pre-formed or generated in situ)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq).
-
Add anhydrous THF and stir for 10 minutes to form the active catalyst.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Slowly add the organozinc reagent solution (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Potential biological signaling pathway of derived compounds.
Safety Information
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organoboron, organozinc, and amine reagents can be toxic and/or corrosive. Handle with appropriate personal protective equipment (PPE).
-
Anhydrous solvents are flammable and should be handled under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. 2-Iodo-5-trifluoromethylbenzyl alcohol; BENZENEMETHANOL,2-IODO-5-(TRIFLUOROMETHYL); 2-iodo-5-(trifluoromethyl)phenylmethanol; 5-trifluoromethyl-2-iodobenzyl alcohol | Chemrio [chemrio.com]
- 2. A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides [organic-chemistry.org]
- 3. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]
- 4. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 2-Iodo-5-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and other diseases. The development of novel, potent, and selective kinase inhibitors is an ongoing effort in medicinal chemistry. The unique electronic and steric properties of fluorine-containing substituents, such as the trifluoromethyl group, are often exploited to enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity. The presence of an iodine atom provides a versatile handle for further structural diversification through various cross-coupling reactions.
This document provides detailed protocols for the multi-step synthesis of a potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitor utilizing 2-iodo-5-(trifluoromethyl)benzyl alcohol as a key starting material. The synthetic strategy involves the initial oxidation of the benzyl alcohol to the corresponding aldehyde, followed by the construction of a quinazoline scaffold, a common core structure in many EGFR inhibitors. The iodo-substituent is then utilized in a Suzuki cross-coupling reaction to introduce further molecular diversity.
Synthetic Workflow Overview
The overall synthetic strategy is a multi-step process designed to convert a simple starting material into a complex, biologically active molecule. The workflow is designed to be robust and adaptable, allowing for the generation of a library of potential kinase inhibitors.
Caption: Synthetic workflow for the preparation of a potential kinase inhibitor.
Experimental Protocols
Step 1: Oxidation of this compound to 2-Iodo-5-(trifluoromethyl)benzaldehyde
This protocol describes the selective oxidation of the primary alcohol to an aldehyde using Dess-Martin periodinane (DMP), a mild and efficient oxidizing agent.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-iodo-5-(trifluoromethyl)benzaldehyde as a white solid.
| Compound | Starting Material (g) | Product (g) | Yield (%) |
| 2-Iodo-5-(trifluoromethyl)benzaldehyde | 5.0 | 4.7 | ~95 |
Step 2: Synthesis of the Quinazoline Core
This protocol outlines the construction of the quinazoline scaffold through a condensation reaction followed by cyclization.
Materials:
-
2-Iodo-5-(trifluoromethyl)benzaldehyde
-
4-Amino-2-methoxybenzamide
-
p-Toluenesulfonic acid (p-TsOH)
-
Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of 4-amino-2-methoxybenzamide (1.0 eq) in DMF, add 2-iodo-5-(trifluoromethyl)benzaldehyde (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the crude 4-((2-iodo-5-(trifluoromethyl)phenyl)methylamino)-7-methoxyquinazoline.
-
Purify the crude product by recrystallization or column chromatography.
| Compound | Starting Aldehyde (g) | Product (g) | Yield (%) |
| 4-((2-Iodo-5-(trifluoromethyl)phenyl)methylamino)-7-methoxyquinazoline | 4.5 | 5.8 | ~75 |
Step 3: Suzuki Cross-Coupling for Structural Diversification
This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl group at the iodo-position of the quinazoline core.
Materials:
-
4-((2-Iodo-5-(trifluoromethyl)phenyl)methylamino)-7-methoxyquinazoline
-
(4-Methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine 4-((2-iodo-5-(trifluoromethyl)phenyl)methylamino)-7-methoxyquinazoline (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
| Compound | Starting Quinazoline (g) | Product (g) | Yield (%) |
| 4-((2-(4-Methoxyphenyl)-5-(trifluoromethyl)phenyl)methylamino)-7-methoxyquinazoline (Final Inhibitor) | 1.0 | 0.85 | ~80 |
Hypothetical Biological Activity Data
The following table presents hypothetical inhibitory concentrations (IC₅₀) for the synthesized compound against wild-type EGFR and a common mutant, illustrating its potential as a targeted therapeutic agent.
| Compound | EGFR (WT) IC₅₀ (nM) | EGFR (T790M) IC₅₀ (nM) |
| 4-((2-(4-Methoxyphenyl)-5-(trifluoromethyl)phenyl)methylamino)-7-methoxyquinazoline (Final Inhibitor) | 15 | 50 |
| Reference Inhibitor (e.g., Gefitinib) | 25 | >1000 |
Relevant Signaling Pathway
The synthesized inhibitor is designed to target the Epidermal Growth Factor Receptor (EGFR), a key component of a critical signaling pathway involved in cell growth and proliferation.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Disclaimer: This document provides theoretical protocols and hypothetical data for research and development purposes. All chemical syntheses should be performed by trained professionals in a suitably equipped laboratory, following all necessary safety precautions. The biological activity data is illustrative and not based on experimental results.
Functionalization of 2-Iodo-5-(trifluoromethyl)benzyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the benzyl alcohol group in 2-iodo-5-(trifluoromethyl)benzyl alcohol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and the synthetic handle provided by the iodo substituent. The following sections detail key transformations of the benzylic hydroxyl group, including oxidation, etherification, esterification, and halogenation.
Oxidation to 2-Iodo-5-(trifluoromethyl)benzaldehyde
The selective oxidation of the primary alcohol to an aldehyde is a fundamental transformation, providing a key intermediate for various subsequent reactions such as imine formation, Wittig reactions, and further oxidation to the carboxylic acid.
Reaction Scheme:
A common and effective method for this transformation is the use of 2-Iodoxybenzoic acid (IBX), a hypervalent iodine reagent known for its mild and selective oxidation of alcohols.[1]
Experimental Protocol: Oxidation using IBX
Materials:
-
This compound
-
2-Iodoxybenzoic acid (IBX)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add IBX (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer and wash successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-iodo-5-(trifluoromethyl)benzaldehyde.
Quantitative Data:
| Reactant | Product | Reagent | Solvent | Time (h) | Yield (%) |
| This compound | 2-Iodo-5-(trifluoromethyl)benzaldehyde | IBX | DMSO | 2-4 | >90 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Experimental Workflow: Oxidation
Caption: Workflow for the oxidation of this compound.
Etherification
The conversion of the benzyl alcohol to a benzyl ether is a common protecting group strategy and a method to introduce diverse functionalities. The Williamson ether synthesis is a classic and reliable method for this transformation.
Reaction Scheme:
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding benzyl ether.
Quantitative Data:
| Reactant | Alkyl Halide | Product | Base | Solvent | Time (h) | Yield (%) |
| This compound | Methyl Iodide | 1-(Methoxymethyl)-2-iodo-5-(trifluoromethyl)benzene | NaH | DMF | 12-16 | 85-95 |
| This compound | Benzyl Bromide | 1-(Benzyloxymethyl)-2-iodo-5-(trifluoromethyl)benzene | NaH | DMF | 12-16 | 80-90 |
Logical Relationship: Etherification
Caption: Key steps in the Williamson ether synthesis.
Esterification
Esterification of the benzyl alcohol introduces an ester functionality, which can act as a prodrug moiety or a versatile handle for further synthetic modifications. A common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent.
Reaction Scheme:
Experimental Protocol: Steglich Esterification
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC (1.1 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash the filter cake with DCM.
-
Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ester.
Quantitative Data:
| Reactant | Carboxylic Acid | Product | Coupling Agent | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Acetic Acid | 2-Iodo-5-(trifluoromethyl)benzyl acetate | DCC | DMAP | DCM | 12-18 | 80-90 |
| This compound | Benzoic Acid | 2-Iodo-5-(trifluoromethyl)benzyl benzoate | DCC | DMAP | DCM | 12-18 | 85-95 |
Signaling Pathway: Esterification Catalysis
Caption: Catalytic cycle of Steglich esterification.
Halogenation to 2-Iodo-5-(trifluoromethyl)benzyl Halide
Conversion of the benzyl alcohol to a benzyl halide (e.g., bromide or chloride) transforms the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.
Reaction Scheme:
Experimental Protocol: Conversion to Benzyl Bromide using PBr₃
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Diethyl ether (Et₂O)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto ice-cold water.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-iodo-5-(trifluoromethyl)benzyl bromide, which can be used in the next step without further purification or purified by chromatography if necessary.
Quantitative Data:
| Reactant | Reagent | Product | Solvent | Time (h) | Yield (%) |
| This compound | PBr₃ | 1-(Bromomethyl)-2-iodo-5-(trifluoromethyl)benzene | Et₂O | 3-4 | >90 |
Experimental Workflow: Halogenation
References
Application Notes and Protocols for 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. These fragments, although typically exhibiting weak binding affinities, can be optimized into potent and selective drug candidates. The incorporation of specific chemical moieties, such as halogens and trifluoromethyl groups, into fragment libraries can provide unique advantages in terms of binding interactions and physicochemical properties.
2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL is a fragment of particular interest due to the presence of both an iodine atom and a trifluoromethyl (-CF3) group. The iodine atom can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and specificity.[1][2][3] The trifluoromethyl group offers several benefits, including increased metabolic stability, enhanced lipophilicity, and the potential for strong binding interactions.[4][5][6] Furthermore, the 19F nucleus of the trifluoromethyl group provides a sensitive handle for Nuclear Magnetic Resonance (NMR)-based screening methods.[7][8][9][10]
These application notes provide a hypothetical framework for the utilization of this compound in an FBDD campaign, including protocols for screening and data analysis, based on established methodologies for similar halogenated and fluorinated fragments.
Data Presentation: Hypothetical Screening Data
The following tables summarize hypothetical quantitative data from primary and secondary screening of this compound against a model protein target (e.g., a kinase or a protease).
Table 1: Primary Screening via 19F NMR Spectroscopy
| Fragment ID | Compound Name | Concentration (µM) | 19F Chemical Shift Change (Δδ, ppm) | Signal Broadening (Hz) | Hit Status |
| F-001 | This compound | 200 | 0.15 | 25 | Confirmed Hit |
| F-002 | Control Fragment A | 200 | 0.01 | 2 | No Hit |
| F-003 | Control Fragment B | 200 | 0.02 | 3 | No Hit |
Table 2: Secondary Screening and Hit Validation via Surface Plasmon Resonance (SPR)
| Fragment ID | Compound Name | K_D (µM) | Ligand Efficiency (LE) |
| F-001 | This compound | 150 | 0.35 |
Table 3: Structure-Activity Relationship (SAR) Data for Analogues
| Analogue ID | Modification | K_D (µM) | LE | Key Interaction |
| F-001-A1 | H instead of I | >1000 | N/A | Loss of Halogen Bond |
| F-001-A2 | CH3 instead of CF3 | 800 | 0.28 | Altered Hydrophobic Interaction |
| F-001-A3 | -COOH instead of -CH2OH | 95 | 0.38 | Additional H-bond |
Experimental Protocols
Protocol 1: Primary Hit Identification using 19F NMR Spectroscopy
Objective: To identify fragments that bind to the target protein by observing changes in the 19F NMR signal of the trifluoromethyl group.
Materials:
-
Target protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
This compound stock solution in DMSO-d6
-
NMR tubes
-
NMR spectrometer with a fluorine probe
Methodology:
-
Prepare a solution of the target protein at a final concentration of 10-20 µM in the NMR buffer.
-
Prepare a stock solution of this compound at 100 mM in DMSO-d6.
-
A reference NMR spectrum of the fragment alone is recorded by adding the fragment stock solution to the NMR buffer to a final concentration of 200 µM.
-
For the binding experiment, add the fragment stock solution to the protein solution to the same final fragment concentration (200 µM). The final DMSO-d6 concentration should be kept below 1%.
-
Acquire 19F NMR spectra for both the reference and the protein-fragment samples.
-
Analyze the spectra for changes in the chemical shift (Δδ) and line broadening of the 19F signal in the presence of the protein compared to the reference spectrum. A significant change in chemical shift or line broadening indicates a binding event.[7][9][10]
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
Objective: To confirm the binding of hit fragments and to determine their binding affinity (K_D).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein
-
Running buffer (e.g., HBS-EP+)
-
This compound solutions at various concentrations
Methodology:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in the running buffer, ranging from a low to a high micromolar concentration (e.g., 1 µM to 500 µM).
-
Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
Fit the equilibrium binding data from the sensorgrams to a steady-state affinity model to determine the dissociation constant (K_D).
Visualizations
Caption: General workflow for Fragment-Based Drug Discovery (FBDD).
Caption: Potential binding interactions of the fragment within a target's active site.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Iodo-5-(trifluoromethyl)benzyl Alcohol for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 2-iodo-5-(trifluoromethyl)benzyl alcohol. This versatile building block offers multiple reaction handles for the generation of diverse chemical libraries crucial for drug discovery and development. The presence of a reactive benzylic alcohol, a strategically positioned iodine atom, and an electron-withdrawing trifluoromethyl group allows for a variety of chemical transformations, including etherifications, esterifications, and palladium-catalyzed cross-coupling reactions.
Introduction
This compound is a valuable starting material for library synthesis due to its trifunctional nature. The hydroxyl group can be readily converted into ethers and esters. The iodo group serves as an excellent handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Sonogashira couplings. The trifluoromethyl group often imparts favorable pharmacological properties, including increased metabolic stability and enhanced binding affinity. These application notes provide detailed experimental protocols for key derivatization reactions to facilitate the rapid synthesis of compound libraries based on this scaffold.
Derivatization Strategies
The primary sites for derivatization on this compound are the benzylic alcohol and the iodo-substituted aromatic ring. This allows for a modular approach to library synthesis, where diverse functionalities can be introduced at either or both positions.
Caption: Derivatization workflow for this compound.
Section 1: Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide. The reaction proceeds via an SN2 mechanism where the alkoxide, generated by deprotonating the alcohol with a strong base, displaces the halide from the alkylating agent.[1][2] For library synthesis, a diverse range of alkyl halides can be employed to generate a library of ethers.
Experimental Protocol
Caption: Workflow for Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Representative Data
The following table provides representative yields for the Williamson ether synthesis based on reactions with structurally similar benzyl alcohols. Actual yields may vary and optimization may be required.
| Entry | Alkyl Halide (R-X) | Product | Representative Yield (%) |
| 1 | Methyl Iodide | 2-Iodo-5-(trifluoromethyl)benzyl methyl ether | 85-95 |
| 2 | Ethyl Bromide | 2-Iodo-5-(trifluoromethyl)benzyl ethyl ether | 80-90 |
| 3 | Benzyl Bromide | 2-Iodo-5-(trifluoromethyl)benzyl benzyl ether | 75-85 |
Section 2: Esterification
Esters can be readily synthesized from this compound by reaction with either an acyl chloride in the presence of a base or a carboxylic acid under acidic catalysis (Fischer esterification).[3][4] The choice of method depends on the desired ester and the functional group tolerance of the building blocks.
Protocol 2.1: Esterification using Acyl Chlorides
Procedure:
-
Dissolve this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or THF under an inert atmosphere.
-
Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2.2: Fischer Esterification
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), a carboxylic acid (1.5 eq), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent such as toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Representative Data
The table below shows representative yields for the esterification of benzyl alcohol derivatives.
| Entry | Reagent | Method | Product | Representative Yield (%) |
| 1 | Acetyl Chloride | Acyl Chloride | 2-Iodo-5-(trifluoromethyl)benzyl acetate | 90-98 |
| 2 | Benzoyl Chloride | Acyl Chloride | 2-Iodo-5-(trifluoromethyl)benzyl benzoate | 85-95 |
| 3 | Acetic Acid | Fischer | 2-Iodo-5-(trifluoromethyl)benzyl acetate | 70-85 |
Section 3: Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between the iodo-substituted aromatic ring and various boronic acids or their derivatives.[5][6] This reaction is catalyzed by a palladium complex and requires a base.
Experimental Protocol
Caption: Workflow for Suzuki cross-coupling.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or DMF)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (and water if required by the specific protocol).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Data
The following data is based on Suzuki couplings of similar iodo-aromatic compounds.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 110 | 70-85 |
Section 4: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[7][8][9]
Experimental Protocol
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Parallel synthesis of a desketoraloxifene analogue library via iodocyclization/palladium-catalyzed coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Electron-Deficient Aryl Iodides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with electron-deficient aryl iodides. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you improve your reaction yields and outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with an electron-deficient aryl iodide is giving a low yield or failing completely. What are the first things I should check?
A1: When a Suzuki coupling reaction fails or provides a low yield, a systematic check of the reaction components and conditions is crucial. Here are the primary parameters to investigate:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species.[1] If you suspect catalyst deactivation, consider using a more robust precatalyst, such as a palladacycle.[1]
-
Inert Atmosphere: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Purity: Verify the purity of your aryl iodide, boronic acid, and base. Impurities can interfere with the catalytic cycle. Boronic acids, in particular, can be prone to decomposition.[2]
-
Base Selection: The choice and quality of the base are critical. For instance, anhydrous couplings using potassium phosphate (K₃PO₄) may require a small amount of water to be effective.[3] Grinding the base to a very fine powder can also improve reproducibility.[3]
Q2: I'm observing significant formation of a dehalogenated byproduct (Ar-H instead of Ar-Ar'). How can I minimize this side reaction?
A2: Dehalogenation, where the aryl iodide is reduced, is a common side reaction, especially with electron-deficient substrates.[4] It often arises from the formation of a palladium-hydride (Pd-H) species.[4] Here are strategies to mitigate it:
-
Ligand Choice: Switching to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can suppress dehalogenation.[4]
-
Base Optimization: Use weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or a phosphate base like K₃PO₄.[4] Avoid strong alkoxide bases if possible.
-
Solvent System: Employ aprotic solvents such as dioxane, THF, or toluene.[4] If an alcohol is necessary, use it as a co-solvent at a lower concentration.
-
Water Content: Carefully control the amount of water. Ensure reagents are dry for anhydrous conditions. In aqueous systems, varying the water ratio can be beneficial.[4]
Q3: Why are electron-deficient aryl iodides sometimes challenging in Suzuki couplings, and how does this affect my choice of reactants?
A3: While electron-withdrawing groups on the aryl halide generally facilitate the initial oxidative addition step, the overall success of the reaction is a balance of multiple factors.[2][5][6]
-
Oxidative Addition: Electron-deficient aryl iodides are highly reactive towards oxidative addition to the Pd(0) catalyst, which is generally favorable.[2][5][6] The reactivity order is I > Br > OTf >> Cl.[5][6]
-
Transmetalation and Reductive Elimination: The subsequent steps, transmetalation and reductive elimination, can be influenced by the electronic properties of the coupling partners. A slow transmetalation step can be a bottleneck, especially with electron-deficient boronic acids.[1]
-
Optimal Pairing: For a more efficient reaction, it is often beneficial to pair an electron-deficient aryl halide with an electron-rich boronic acid. This combination enhances the rate of the Suzuki coupling reaction.[2]
Q4: Which ligands and bases are most effective for coupling electron-deficient aryl iodides?
A4: The choice of ligand and base is critical for achieving high yields. Modern, bulky, and electron-rich ligands are often superior for these challenging substrates.
-
Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective as they accelerate both oxidative addition and the typically rate-limiting reductive elimination step.[1][4]
-
Bases: Stronger, non-nucleophilic bases are often required to facilitate the transmetalation step, especially with sterically hindered or electronically challenging substrates.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently excellent choices.[1][4]
Data & Condition Screening
Optimizing a Suzuki coupling reaction often requires screening various parameters. The following tables provide a summary of how different components can affect the reaction outcome.
Table 1: Effect of Ligand on Yield
| Ligand | Description | Typical Yield | Reference |
| PPh₃ | Traditional, widely used ligand. | Moderate | [5] |
| P(o-tol)₃ | Bulkier monodentate phosphine. | Efficient | [7] |
| SPhos / XPhos | Bulky, electron-rich biaryl phosphines. | High to Excellent | [4] |
| dppf | Bidentate ferrocenyl phosphine. | Variable | [7] |
Yields are illustrative and highly dependent on specific substrates and conditions.
Table 2: Effect of Base on Yield in a Model Reaction
The following data was adapted from a study optimizing the coupling of a DNA-conjugated aryl iodide with phenylboronic acid, highlighting the critical role of the base.[8]
| Base (equiv.) | Solvent | Time (h) | Yield (%) |
| K₂CO₃ (300) | H₂O/ACN (4:1) | 24 | 67 |
| Na₂CO₃ (300) | H₂O/ACN (4:1) | 24 | Poor |
| Cs₂CO₃ (300) | H₂O/ACN (4:1) | 24 | Poor |
| K₃PO₄ (300) | H₂O/ACN (4:1) | 24 | Poor |
| K₂CO₃ (300) | H₂O/ACN (4:1) | 28 | 81 |
| K₂CO₃ (600) | H₂O/ACN (4:1) | 28 | 94 |
| K₂CO₃ (1500) | H₂O/ACN (4:1) | 28 | Decreased |
Reaction Conditions: DNA-Aryl-Iodide (1 equiv), Phenylboronic acid, Na₂PdCl₄/sSPhos catalyst system at 37°C.[8]
Experimental Protocols
General Protocol for Suzuki Coupling of an Electron-Deficient Aryl Iodide
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Electron-deficient aryl iodide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane)
Procedure:
-
To a Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl iodide, arylboronic acid, and base.[4]
-
Add the palladium precatalyst and ligand.
-
Add the degassed solvent(s).
-
Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.[4]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).[1][4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic byproducts.[4]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visual Guides
Suzuki Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
preventing side reactions in Sonogashira coupling with benzyl alcohols
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of Sonogashira coupling reactions involving substrates with benzyl alcohol functionalities. Our goal is to empower you to overcome common challenges and prevent unwanted side reactions in your experiments.
Troubleshooting Guide: Side Reactions in Sonogashira Coupling with Benzyl Alcohols
When performing Sonogashira coupling on substrates containing benzyl alcohol moieties, several side reactions can occur, leading to reduced yield and complex product mixtures. This guide outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Homocoupling of the terminal alkyne (Glaser-Hay coupling): This is a common side reaction, often promoted by the presence of oxygen.[1] | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).- Use degassed solvents.- Consider copper-free Sonogashira conditions.[2] |
| Decomposition of the palladium catalyst: The palladium catalyst can be sensitive to reaction conditions, leading to the formation of inactive palladium black. | - Use fresh, high-quality palladium catalysts.- Employ phosphine ligands that stabilize the palladium complex.- Avoid excessively high temperatures. | |
| Inhibition of the catalyst by the benzyl alcohol: The hydroxyl group of the benzyl alcohol may coordinate to the palladium or copper catalyst, inhibiting its activity. | - Use a protecting group for the benzyl alcohol, such as a silyl ether (e.g., TBS, TIPS) or an acetate group. | |
| Formation of Benzaldehyde | Oxidation of the benzyl alcohol: The palladium catalyst, especially at elevated temperatures, can catalyze the oxidation of the benzyl alcohol to benzaldehyde. | - Run the reaction at the lowest possible temperature that allows for efficient coupling.- Use a protecting group for the benzyl alcohol.- Minimize reaction time. |
| Formation of Benzylic C-H Activation Products | Palladium-catalyzed C-H activation: Under certain conditions, the palladium catalyst can activate the C-H bonds at the benzylic position, leading to undesired byproducts. | - Optimize reaction conditions, particularly the choice of ligand and base.- Use a protecting group on the benzyl alcohol to sterically hinder the benzylic position. |
| Complex Product Mixture | Multiple competing side reactions: A combination of the issues listed above can lead to a complex and difficult-to-purify product mixture. | - Systematically troubleshoot each potential side reaction, starting with the most common (homocoupling).- Consider a full re-optimization of the reaction conditions (solvent, base, catalyst, ligand, temperature). |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxyl group of a benzyl alcohol during a Sonogashira coupling?
While Sonogashira couplings can tolerate free hydroxyl groups, protection is often recommended to prevent potential side reactions and improve yields, especially for complex substrates or when forcing conditions are required. The free hydroxyl group can coordinate to the metal catalysts, potentially inhibiting their activity, or undergo side reactions like oxidation.
Q2: What are the most common side reactions to watch out for?
The most prevalent side reaction is the homocoupling of the terminal alkyne, also known as Glaser-Hay coupling, which is promoted by oxygen.[1] Other potential side reactions, particularly relevant to benzyl alcohols, include oxidation of the alcohol to the corresponding aldehyde and, under certain conditions, C-H activation at the benzylic position.
Q3: What are the best protecting groups for benzyl alcohols in Sonogashira coupling?
The choice of protecting group depends on the overall synthetic strategy and the stability of other functional groups in the molecule. Generally, protecting groups that are stable under the basic and mild thermal conditions of the Sonogashira reaction and can be removed orthogonally are preferred.
Comparison of Common Alcohol Protecting Groups for Sonogashira Coupling
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Stability in Sonogashira | Notes |
| Benzyl ether | Bn | BnBr, NaH, DMF | H₂, Pd/C | Generally stable | Orthogonal to Sonogashira conditions. |
| tert-Butyldimethylsilyl ether | TBS | TBSCl, imidazole, DMF | TBAF, THF | Stable | A common and robust choice. |
| Triisopropylsilyl ether | TIPS | TIPSCl, imidazole, DMF | TBAF, THF | Very stable | More sterically hindered and stable than TBS. |
| Acetate | Ac | Ac₂O, pyridine | K₂CO₃, MeOH | Stable | Easily introduced and removed. |
| Methoxymethyl ether | MOM | MOMCl, DIPEA, CH₂Cl₂ | Acidic conditions (e.g., HCl in THF/H₂O) | Stable | Stable to basic conditions of the coupling.[3] |
Q4: Can copper-free Sonogashira conditions help in preventing side reactions?
Yes, copper-free Sonogashira coupling can be advantageous as it eliminates the copper co-catalyst, which can promote the homocoupling of alkynes.[2] Various copper-free protocols have been developed and may offer a cleaner reaction profile for substrates prone to this side reaction.[4]
Q5: How can I minimize catalyst decomposition?
To minimize palladium catalyst decomposition (formation of palladium black), ensure that high-quality, fresh catalyst is used. The choice of phosphine ligand is also crucial, as it stabilizes the palladium center. Running the reaction at the lowest effective temperature and under a strict inert atmosphere can also help preserve the catalyst's activity.
Experimental Protocols
General Protocol for Sonogashira Coupling of an Aryl Bromide with a Benzyl-Protected Propargyl Alcohol
This protocol provides a general starting point for the Sonogashira coupling of an aryl bromide with a terminal alkyne bearing a benzyl-protected alcohol. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Benzyl-protected propargyl alcohol (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Stir the mixture for a few minutes at room temperature.
-
Add the benzyl-protected propargyl alcohol via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To aid in understanding the experimental process and the decision-making involved in troubleshooting, the following diagrams have been generated.
Caption: A typical experimental workflow for a Sonogashira coupling involving a substrate with a protected benzyl alcohol.
Caption: A decision-making diagram for troubleshooting common issues encountered in Sonogashira couplings with benzyl alcohols.
References
catalyst deactivation in Buchwald-Hartwig amination and solutions
Welcome to the technical support center for Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide solutions for catalyst deactivation in this critical C-N bond-forming reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during Buchwald-Hartwig amination, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Reaction Yield
Q: My Buchwald-Hartwig amination is resulting in a low yield or no product at all. What are the primary factors I should investigate?
A: A low or nonexistent yield in a Buchwald-Hartwig amination can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include the catalyst system, base, solvent, temperature, and the integrity of your reagents and reaction setup.
-
Catalyst System (Palladium Source & Ligand): The choice of palladium precursor and ligand is critical and highly dependent on the specific substrates being used. Ensure you are using a ligand appropriate for your amine and aryl halide combination. For challenging couplings, such as those involving aryl chlorides, sterically hindered biarylphosphine ligands are often more effective.[2] Pre-catalysts are generally preferred as they provide more consistent generation of the active catalytic species compared to in-situ methods using sources like Pd(OAc)₂.[3]
-
Base Selection: The base is crucial for the deprotonation of the amine, a key step in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to higher reaction rates, but they may not be compatible with base-sensitive functional groups.[4] For substrates with such sensitivities, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, although this might require higher reaction temperatures. The solubility of the base can also be a significant factor.[5]
-
Solvent Choice: The solvent must effectively dissolve the reactants. Common choices include toluene, dioxane, and THF. It is important to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[5]
-
Reaction Temperature: Typical temperatures for Buchwald-Hartwig aminations range from 80-100°C. However, thermally sensitive substrates may necessitate lower temperatures, potentially in combination with a stronger base. Conversely, unreactive substrates may require higher temperatures to achieve a satisfactory yield.[2]
-
Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.[6]
Issue 2: Catalyst Deactivation
Q: I suspect my catalyst is deactivating during the reaction. What are the common causes of catalyst deactivation in Buchwald-Hartwig amination and how can I prevent it?
A: Catalyst deactivation is a common challenge and can manifest as a stalled reaction or low product yield. The primary causes of deactivation are poisoning, thermal degradation, and the formation of inactive palladium species.
-
Poisoning: Certain functional groups on the substrate or impurities in the reaction mixture can act as poisons to the palladium catalyst. For example, substrates containing azo groups can inhibit the catalyst.[4] Aryl iodides can also be problematic, as the iodide anion formed during the reaction can precipitate the palladium complex, taking it out of the catalytic cycle.[5] Using less polar solvents like toluene can sometimes mitigate this issue by reducing the solubility of the iodide salt.
-
Ligand Degradation: The phosphine ligands used in the reaction can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. Using bulky, electron-rich ligands can enhance catalyst stability.
-
Formation of Off-Cycle Species: The amine substrate itself can sometimes act as a ligand for the palladium, leading to the formation of inactive bis(amine)palladium complexes. Adding a slight excess of the phosphine ligand relative to the palladium source can help prevent this.
-
Palladium Agglomeration: At high temperatures or with insufficient ligand concentration, the active Pd(0) species can agglomerate into inactive palladium black. Ensuring adequate ligand concentration and optimizing the reaction temperature can help prevent this.
Issue 3: Side Reactions and Impurities
Q: My reaction is producing significant side products, such as hydrodehalogenation of the aryl halide. How can I minimize these unwanted reactions?
A: The formation of side products is a common issue that can complicate purification and reduce the yield of the desired product.
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, can compete with the desired amination. It is often more prevalent with primary amines.[7] The choice of ligand is crucial in minimizing this side reaction. Bulky, electron-rich ligands can promote the desired reductive elimination of the C-N bond over β-hydride elimination, which leads to hydrodehalogenation.[8]
-
Homocoupling: Homocoupling of the aryl halide or the amine can also occur as a side reaction. Optimizing the reaction conditions, particularly the catalyst system and base, can help to suppress these unwanted pathways.
Data Presentation
The following tables provide a summary of quantitative data for key reaction parameters to aid in the selection of optimal conditions.
Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages |
| NaOt-Bu | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups. |
| LHMDS | Allows for the use of substrates with protic functional groups; useful for low-temperature amination. | The solid base is air-sensitive; incompatible with some functional groups at elevated temperatures. |
| Cs₂CO₃ | Provides excellent functional group tolerance and often the highest reaction rate among weak bases. | Expensive; can be difficult to stir on a large scale. |
| K₃PO₄ / K₂CO₃ | Excellent functional group tolerance; economically attractive. | Can require relatively high catalyst loadings and longer reaction times. |
Source: Adapted from Chemistry LibreTexts[4]
Table 2: Influence of Ligand and Base on Reaction Yield
| Aryl Halide | Amine | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Aniline | [Pd(cinnamyl)Cl]₂ (1) / tBuXPhos (2) | NaOtBu (1.5) | Toluene | 80 | 12 | 85-95 |
| 4-Iodotoluene | n-Hexylamine | Pd₂(dba)₃ (1.5) / BrettPhos (3) | LHMDS (1.6) | THF | 70 | 16 | 88 |
Source: Adapted from BenchChem[9]
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination Reaction
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, amine (if solid), palladium pre-catalyst (or palladium source and ligand), and base under an inert atmosphere.
-
If the amine is a liquid, add it via syringe.
-
Add the anhydrous, degassed solvent to the flask via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Protocol for Troubleshooting a Low-Yielding Reaction
If a reaction is giving a low yield, a systematic screening of reaction parameters is recommended.
-
Set up a series of parallel reactions in small vials, each testing a different variable while keeping others constant.
-
Screen different ligands: Test a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).
-
Screen different bases: Evaluate a range of strong and weak bases (e.g., NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄).
-
Screen different solvents: Test common solvents such as toluene, dioxane, and THF.
-
Vary the reaction temperature: Run reactions at a range of temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C).
-
Analyze the outcome of each reaction using an analytical technique like LC-MS to determine the yield of the desired product and identify any major side products. This will help pinpoint the optimal conditions for your specific substrates.[3]
Mandatory Visualizations
Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Diagram 2: Catalyst Deactivation Pathway via Iodide Inhibition
Caption: Deactivation of the catalyst through iodide inhibition.
Diagram 3: Troubleshooting Workflow for Low Reaction Yield
Caption: A systematic workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Trifluoromethylated Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying trifluoromethylated reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying trifluoromethylated compounds?
The primary challenges in purifying trifluoromethylated compounds stem from the unique properties of the trifluoromethyl (-CF3) group. Its high electronegativity can alter the polarity of the molecule in non-intuitive ways, often increasing both lipophilicity and polarity simultaneously.[1][2] This can lead to atypical chromatographic behavior, making separation from impurities difficult. Additionally, trifluoromethylation reactions can sometimes yield isomeric byproducts or have incomplete conversions, resulting in complex crude mixtures that are challenging to purify.[3]
Q2: What are the most effective purification techniques for trifluoromethylated compounds?
The most effective purification technique depends on the specific properties of the target compound and its impurities, such as polarity, volatility, and stability. Commonly used methods include:
-
Flash Column Chromatography: A versatile and widely used technique for routine purification.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers higher resolution for separating complex mixtures and closely related isomers.[3][5]
-
Crystallization: A powerful method for obtaining highly pure solid compounds, provided a suitable solvent system can be found.[6]
-
Distillation: Effective for purifying volatile and thermally stable liquid trifluoromethylated compounds.[7]
-
Supercritical Fluid Chromatography (SFC): A "green" alternative to normal and reversed-phase HPLC, particularly effective for chiral separations and for purifying less polar compounds.[8]
Q3: How does the trifluoromethyl group affect the chromatographic behavior of a compound?
The trifluoromethyl group is strongly electron-withdrawing and can significantly impact a molecule's polarity.[1] While it is a large, non-polarizable group that increases a molecule's overall lipophilicity, the strong C-F bond dipoles can also lead to increased interactions with polar stationary phases in chromatography.[1][9] This dual nature can result in unexpected elution patterns. For instance, a trifluoromethylated compound might elute either earlier or later than its non-fluorinated analog on silica gel, depending on the overall molecular structure and its interaction with the stationary and mobile phases. Careful solvent screening using Thin Layer Chromatography (TLC) is crucial to determine the optimal conditions for separation.[3]
Q4: What are some common impurities in trifluoromethylation reactions?
Common impurities can include unreacted starting materials, reagents, and byproducts specific to the trifluoromethylation method used.[10] For example, in radical trifluoromethylation reactions, side products from undesired radical additions or eliminations may be present.[11] Reactions that are not stereospecific can lead to the formation of diastereomers or enantiomers. Additionally, incomplete reactions can leave behind starting materials that may have similar polarities to the desired product, complicating purification.
Q5: How can I confirm the purity of my final trifluoromethylated product?
A combination of analytical techniques should be used to confirm the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), where appropriate, are excellent for determining purity levels. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation and can also reveal the presence of impurities. Mass Spectrometry (MS) confirms the molecular weight of the desired compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of trifluoromethylated compounds, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | - The compound is highly polar and strongly retained on the stationary phase.- The compound is unstable on the stationary phase (e.g., acidic silica gel).- The chosen solvent system is inappropriate. | - Use a more polar eluent or a gradient elution.- Consider a different stationary phase, such as alumina or reverse-phase silica (C18).- Minimize the time the compound spends on the column by using flash chromatography or increasing the flow rate.[3] |
| Co-elution of Impurities | - The desired compound and impurities have very similar polarities.- Isomeric impurities were formed during the synthesis. | - Optimize the chromatographic conditions by trying a different solvent system or a stationary phase with different selectivity.- High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer better resolution.- Consider a multi-step purification strategy, such as an initial crystallization or liquid-liquid extraction to remove some impurities before chromatography.[3] |
| Product Crystallization Fails or Yields an Oil | - The presence of impurities is inhibiting crystal lattice formation.- The chosen crystallization solvent is inappropriate.- The compound has a low melting point or exists as a stable oil. | - Further purify the crude material by chromatography to remove impurities.- Screen a variety of solvents with different polarities.- Employ techniques like slow evaporation, cooling, or vapor diffusion.- If the compound is an oil, attempt to form a salt or co-crystal to induce crystallization. Alternatively, preparative HPLC may be the best option. |
| Compound Degradation During Purification | - The compound is sensitive to acidic or basic conditions (e.g., silica gel can be acidic).- The compound is thermally unstable. | - Use a neutral stationary phase like deactivated silica or alumina.- Add a small amount of a modifying agent to the eluent (e.g., triethylamine to neutralize acidity, or formic acid to improve peak shape for acidic compounds).- For thermally sensitive compounds, avoid high temperatures during solvent removal and consider purification methods that operate at room temperature. |
| Inconsistent Purity Results | - Contamination from laboratory equipment or solvents.- The analytical method is not accurate or reproducible. | - Ensure all glassware is meticulously clean and use high-purity solvents.- Validate the analytical method (e.g., HPLC, GC) for accuracy and precision using a well-characterized reference standard. |
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical performance data for various purification techniques applied to trifluoromethylated compounds. These values are illustrative and can vary significantly based on the specific compound and reaction mixture.
| Purification Technique | Typical Recovery Yield | Typical Purity | Advantages | Disadvantages |
| Flash Column Chromatography | 85-95%[4][12] | >95%[4] | Fast, scalable, widely applicable. | Lower resolution than HPLC, can be solvent-intensive. |
| Preparative HPLC | 70-90% | >98%[5] | High resolution, suitable for complex mixtures and isomers. | Slower, more expensive, requires specialized equipment. |
| Crystallization | 60-95% | >99% | Can provide very high purity, cost-effective for large scales. | Not all compounds crystallize easily, can have lower initial recovery. |
| Distillation | 80-95% | >98% | Excellent for volatile liquids, relatively simple setup. | Not suitable for non-volatile or thermally labile compounds.[7] |
| Supercritical Fluid Chromatography (SFC) | 80-95% | >98%[13] | Fast, "green" (uses CO2), excellent for chiral separations.[8] | Requires specialized high-pressure equipment, less suitable for very polar compounds.[14] |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography
This protocol provides a general procedure for the purification of a trifluoromethylated compound using flash column chromatography.
Materials:
-
Crude trifluoromethylated reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
TLC plates, chamber, and UV lamp
-
Glass column with stopcock
-
Sand
-
Collection tubes or flasks
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent.
-
Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that gives the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[3]
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent to obtain a dry powder.
-
Carefully add the sample solution or the dry-loaded silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Begin collecting fractions in separate tubes.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified trifluoromethylated compound.
-
Determine the yield and confirm the purity using appropriate analytical techniques.
-
General Protocol for Crystallization
This protocol outlines the basic steps for purifying a solid trifluoromethylated compound by crystallization.
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point, while impurities are either highly soluble or insoluble at all temperatures.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Further cooling in an ice bath may promote crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
-
Mandatory Visualizations
References
- 1. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. How To [chem.rochester.edu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. jelsciences.com [jelsciences.com]
- 11. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eureka.patsnap.com [eureka.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Removal of Palladium Catalyst from 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal in reactions involving 2-iodo-5-(trifluoromethyl)benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing palladium from reactions involving this compound?
A1: The primary challenges stem from the molecular structure of the starting material and potential products. The electron-withdrawing trifluoromethyl (-CF3) group can influence the stability and reactivity of palladium complexes, potentially making them more challenging to remove. Additionally, the benzyl alcohol moiety can coordinate with palladium species, increasing their solubility in organic solvents and hindering removal by simple filtration.
Q2: Which are the most effective methods for palladium removal in this specific context?
A2: The most effective methods typically involve the use of palladium scavengers, activated carbon, or a combination of techniques.[1]
-
Palladium Scavengers: Thiol-based, thiourea-based, and dimercaptotriazine (DMT) based scavengers are highly effective for a broad range of palladium species (Pd(0) and Pd(II)).[2] They function by forming strong, insoluble complexes with palladium, which can then be filtered off.
-
Activated Carbon: This is a cost-effective option for adsorbing palladium residues.[3] However, it can sometimes lead to product loss due to non-specific adsorption.[3]
-
Crystallization: If the product is a solid, crystallization can be an effective purification step to leave palladium impurities in the mother liquor.[1]
-
Filtration through Celite®: This is mainly effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1]
Q3: How do I choose the right palladium scavenger for my reaction?
A3: The choice of scavenger depends on several factors:
-
Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types can be effective for both Pd(0) and Pd(II).[4]
-
Solvent System: Ensure the scavenger is compatible with your reaction solvent.[4]
-
Product Polarity: For polar products like benzyl alcohols, be mindful of potential non-specific binding to silica-based scavengers, which could lead to yield loss.[5] Polymer-based scavengers might be a better alternative in such cases.[5]
-
Reaction Temperature: Most scavenging is performed at room temperature or slightly elevated temperatures (e.g., 40-50 °C).[3]
It is highly recommended to perform a small-scale screen of different scavengers to identify the most effective one for your specific system.[4]
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium from reactions involving this compound.
Issue 1: High levels of residual palladium after treatment with a scavenger.
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | The trifluoromethyl group may stabilize certain palladium complexes. Consider a scavenger with a higher affinity for palladium, such as a dimercaptotriazine (DMT) based scavenger. |
| Insufficient Scavenger Loading | Increase the equivalents of the scavenger relative to the palladium catalyst used. A typical starting point is 5-10 equivalents. |
| Sub-optimal Reaction Time or Temperature | Scavenging is a kinetic process.[5] Increase the stirring time (e.g., from a few hours to overnight) or gently heat the mixture (40-50 °C) if the product is thermally stable.[5] |
| Palladium in a Highly Soluble Form | The benzyl alcohol moiety may be coordinating to the palladium, keeping it in solution. Try switching to a different solvent to precipitate the palladium complex before adding the scavenger. |
Issue 2: Significant product loss during palladium removal.
| Possible Cause | Troubleshooting Steps |
| Non-specific Adsorption to Scavenger or Activated Carbon | The polar benzyl alcohol can adsorb onto silica-based scavengers or activated carbon.[5] Reduce the amount of adsorbent used to the minimum effective quantity.[1] Alternatively, switch to a polymer-based scavenger which may have lower non-specific binding.[5] |
| Co-precipitation of Product with Palladium Complex | This can occur if the product has an affinity for the palladium-scavenger complex. Try a different scavenger or change the solvent system to improve the solubility of the product. |
| Incomplete Elution from Filtration Media | Ensure to thoroughly wash the filter cake (Celite®, scavenger resin, or activated carbon) with fresh solvent to recover all of the product.[1] |
Issue 3: Inconsistent palladium removal from batch to batch.
| Possible Cause | Troubleshooting Steps |
| Variability in the Final Palladium Species | Slight variations in reaction conditions (e.g., temperature, reaction time, exposure to air) can lead to different palladium species (e.g., Pd(0) vs. Pd(II)) at the end of the reaction. Standardize the reaction work-up procedure before the palladium removal step.[1] |
| Inconsistent Quality of Solvents or Reagents | Ensure that all solvents and reagents are of consistent quality, as impurities can affect the form of the residual palladium. |
| Inefficient Mixing During Scavenging | For solid-supported scavengers, ensure efficient stirring to allow for proper contact between the scavenger and the palladium in solution. |
Quantitative Data on Palladium Removal Methods
The following tables provide a summary of the performance of various palladium removal methods from the literature. Note that the efficiency can vary depending on the specific reaction conditions.
Table 1: Performance of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Scavenger Loading | Conditions | Reference |
| MP-TMT | 33,000 | < 200 | 5 equivalents | Room Temperature, Overnight | [6] |
| MP-TMT | 500 - 800 | < 10 | 5 equivalents | Room Temperature, Overnight | [6] |
| MP-TMT | 330 | 7 | 0.20 wt% | DMF, Overnight | [7] |
| SiliaMetS® Thiol | > 1,300 | 2 | 50 wt% | 35 °C, 17 h | [8] |
| SiliaMetS® Thiol & Thiourea Mix | 2,400 | 10 | 10 wt% | Not specified | [9] |
| ISOLUTE® Si-Thiol | Not specified | >99% removal | 3 equivalents | 16 hours | [10] |
Table 2: Performance of Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | Loading | Conditions | Reference |
| Darco® KB-B | 300 | < 1 | 0.2 wt | 45 °C, 18 h | [7] |
| Not specified | 80 - 100 | < Acceptable Limits | Not specified | Filtration through cartridge | [7] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Thiol-Based Scavenger
-
Dissolution: Following the reaction work-up, dissolve the crude this compound product in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate).
-
Scavenger Addition: Add the selected thiol-based scavenger (typically 5-10 wt% or 5-10 equivalents relative to the initial palladium catalyst loading).
-
Stirring: Stir the mixture at room temperature for 4-16 hours. Gentle heating to 40-50 °C can be applied if the product is stable.[3]
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3]
-
Stirring: Stir the suspension at room temperature or with gentle heating (40-50 °C) for 1-18 hours.[3]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[3]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product via ICP-MS.
Visualizing the Workflow
Diagram 1: Decision Tree for Palladium Removal Strategy
A decision tree to guide the selection of an appropriate palladium removal method.
Diagram 2: Experimental Workflow for Palladium Scavenging
A general experimental workflow for removing palladium using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Managing Steric Hindrance in Cross-Coupling with Substituted Benzyl Alcohols
Welcome to the technical support center for managing steric hindrance in cross-coupling reactions with substituted benzyl alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in these synthetic transformations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Issue | Question | Possible Causes & Solutions |
| Low to No Product Yield | My cross-coupling reaction with a sterically hindered benzyl alcohol (e.g., ortho-substituted) is resulting in low or no yield. What should I investigate first? | 1. Inefficient Catalyst System: The primary bottleneck in sterically demanding couplings is often the catalyst's inability to facilitate oxidative addition or reductive elimination. - Ligand Choice: Standard phosphine ligands may be too small. Switch to bulkier, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species. For particularly challenging couplings, specialized ligands like AntPhos have shown success.[1] - Catalyst Precursor: Consider using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) for more reliable generation of the active catalytic species compared to in-situ generation from sources like Pd(OAc)₂. - Nickel Catalysis: For some substrates, particularly benzyl ethers or alcohols activated in-situ, nickel catalysts can be more effective than palladium. Ni(cod)₂ with a suitable ligand like DPEphos or dppbz can be a good starting point.[2] |
| 2. Sub-optimal Base and Solvent Combination: The base activates the boronic acid for transmetalation, and the solvent affects solubility and reaction kinetics. - Base Selection: For sterically hindered couplings, stronger, non-nucleophilic bases are often required. While K₂CO₃ is common, consider switching to K₃PO₄, Cs₂CO₃, or even stronger bases like KHMDS or NaOtBu. The choice of base can be crucial for activating sterically encumbered boronic acids. - Solvent Effects: Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons such as toluene, are commonly used. Poor solubility of any reaction component can stall the reaction. Ensure your substrates and base are sufficiently soluble in the chosen solvent. | ||
| 3. Inefficient C-O Bond Activation: The hydroxyl group of a benzyl alcohol is a poor leaving group. - In-situ Activation: Convert the alcohol to a better leaving group in-situ. This can be achieved by converting it to a tosylate, mesylate, or carbonate. For nickel-catalyzed reactions, in-situ formation of benzyl oxalates using dimethyl oxalate (DMO) has been shown to be effective.[3] - Direct Coupling: Some methods allow for the direct coupling of benzyl alcohols, often requiring specific catalyst systems and harsher conditions. | ||
| Significant Side Product Formation | I'm observing significant amounts of homocoupled products or decomposition of my starting materials. What could be the cause? | 1. Homocoupling of Boronic Acid: This can occur at higher temperatures or with certain catalyst systems. - Lower Temperature: If possible, screen lower reaction temperatures. - Ligand Modification: The choice of ligand can influence the rate of transmetalation versus homocoupling. 2. Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. - Milder Base: Use milder bases like K₂CO₃ or Cs₂CO₃. - Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can facilitate protodeboronation. 3. β-Hydride Elimination: This is a potential issue with secondary benzylic alcohols, leading to the formation of styrenes and reduction of the halide. - Ligand Choice: Bulky ligands like AntPhos have been shown to suppress β-hydride elimination.[1] |
| Reaction Stalls Before Completion | My reaction starts but does not go to completion, even after extended reaction times. What should I do? | 1. Catalyst Deactivation: The catalyst may be decomposing over the course of the reaction, especially at elevated temperatures. - Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary for challenging substrates. - Use a More Robust Catalyst: Consider pre-catalysts that are known for their stability. 2. Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst. - Purify Reagents: Ensure all reagents are of high purity and that solvents are anhydrous and degassed. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for my sterically hindered benzyl alcohol cross-coupling?
A1: The choice of ligand is critical. For sterically hindered substrates, bulky and electron-rich monodentate biaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, and RuPhos are often the first choice for palladium-catalyzed reactions. These ligands promote the formation of the active monoligated Pd(0) species, which is necessary for the oxidative addition of hindered substrates. For extremely hindered systems, specialized ligands like AntPhos have proven effective.[1] N-heterocyclic carbene (NHC) ligands are also a good option, providing high stability and activity. A screening of several ligands is often the best approach to identify the optimal one for your specific substrate combination.
Q2: What is the best way to activate the hydroxyl group of my benzyl alcohol for cross-coupling?
A2: The hydroxyl group is a poor leaving group and typically requires activation. Common strategies include:
-
Conversion to a Halide: Converting the benzyl alcohol to a benzyl bromide or chloride is a common and effective strategy.
-
Conversion to a Sulfonate: Tosylates and mesylates are excellent leaving groups for cross-coupling reactions.
-
Conversion to a Carbonate or Acetate: These derivatives can also be used as effective coupling partners in some Suzuki-Miyaura reactions.[4]
-
In-situ Activation (for Nickel-Catalysis): In nickel-catalyzed cross-electrophile coupling, benzyl alcohols can be activated in-situ by converting them to benzyl oxalates using dimethyl oxalate (DMO).[3]
Q3: When should I consider using a nickel catalyst instead of palladium?
A3: Nickel catalysts can offer complementary reactivity to palladium and are often more effective for the cross-coupling of C(sp³)–O electrophiles, such as benzylic ethers and in-situ activated benzyl alcohols.[2] Nickel catalysis can also be more cost-effective. If you are experiencing difficulties with a palladium-catalyzed reaction, particularly with benzylic ether substrates or if you are employing a reductive cross-coupling strategy, exploring a nickel-based system is a worthwhile endeavor.
Q4: How can I minimize side reactions like homocoupling and protodeboronation?
A4: To minimize homocoupling of the boronic acid, try running the reaction at the lowest effective temperature and consider screening different ligands. For protodeboronation, which is the cleavage of the C-B bond, using milder bases (e.g., K₃PO₄ instead of stronger bases), ensuring strictly anhydrous conditions, and using boronic esters (e.g., pinacol esters) instead of boronic acids can be beneficial.
Q5: My reaction is not working with an ortho,ortho'-disubstituted benzyl alcohol. Is this coupling feasible?
A5: Cross-coupling with ortho,ortho'-disubstituted (di-ortho-substituted) benzyl alcohols is extremely challenging due to severe steric hindrance. However, it is not impossible. Success in these cases often requires a highly specialized catalyst system, such as palladium with a very bulky and electron-rich ligand like AntPhos or a highly active NHC ligand.[1] Higher catalyst loadings, stronger bases, and higher reaction temperatures may also be necessary. Expect lower yields compared to less hindered substrates and be prepared for extensive optimization.
Quantitative Data on Ligand and Base Effects
The following table summarizes the effect of different ligands and bases on the yield of Suzuki-Miyaura coupling with a sterically hindered benzyl bromide.
Table 1: Suzuki-Miyaura Coupling of 4-Methylbenzyl Bromide with Phenylboronic Acid
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 77 | 12 | 95 | [5] |
| 2 | Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 150 (MW) | 0.33 | 85 | [6] |
| 3 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 150 (MW) | 0.33 | 60 | [6] |
| 4 | PdCl₂ | dppf | Na₂CO₃ | THF/H₂O | 40 | 12 | 88 | [4] |
This data is compiled from multiple sources and reaction conditions may vary slightly.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Substituted Benzyl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted benzyl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 10:1 THF/H₂O)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the substituted benzyl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 77 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Protocol 2: Nickel-Catalyzed Cross-Electrophile Coupling of a Benzyl Alcohol
This protocol is adapted for the direct use of benzyl alcohols via in-situ activation.
Materials:
-
Benzyl alcohol (1.0 equiv)
-
Aryl halide (e.g., aryl bromide, 1.2 equiv)
-
Nickel catalyst (e.g., NiCl₂·glyme, 10 mol%)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, 12 mol%)
-
Activating agent (e.g., dimethyl oxalate (DMO), 1.5 equiv)
-
Reductant (e.g., Manganese powder, 3.0 equiv)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
In a glovebox, add the nickel catalyst, ligand, manganese powder, and dimethyl oxalate to a dry reaction vial.
-
Add the anhydrous solvent, followed by the benzyl alcohol and the aryl halide.
-
Seal the vial and stir the mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction and quench with aqueous HCl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.[3]
Visualizing Workflows and Concepts
The following diagrams illustrate key decision-making processes and workflows for managing steric hindrance in cross-coupling reactions.
Caption: Troubleshooting workflow for low yield.
Caption: Catalyst selection based on substrate.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
optimizing base and solvent for reactions with 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodo-5-(trifluoromethyl)benzyl alcohol in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for which this compound is a suitable substrate?
A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the reactive carbon-iodine bond. The most common and effective reactions include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of amines.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
Q2: How does the trifluoromethyl (-CF3) group affect the reactivity of the substrate?
A2: The strongly electron-withdrawing nature of the trifluoromethyl group generally increases the rate of oxidative addition of the aryl iodide to the palladium(0) catalyst. This can often lead to milder reaction conditions and higher yields compared to electron-neutral or electron-rich aryl iodides.
Q3: Does the benzyl alcohol moiety interfere with cross-coupling reactions?
A3: Yes, the free hydroxyl group of the benzyl alcohol can potentially interfere with the catalytic cycle, particularly in reactions employing strong bases. The alkoxide formed under basic conditions can act as a competing nucleophile or ligand for the palladium center. For this reason, protection of the alcohol group (e.g., as a silyl ether or benzyl ether) is often recommended, especially during reaction optimization.
Q4: What are some common protecting groups for the benzyl alcohol functionality, and under what conditions can they be removed?
A4: Common protecting groups for alcohols that are generally stable under cross-coupling conditions include:
-
Silyl ethers (e.g., TBDMS, TIPS): Installed using the corresponding silyl chloride and a base like imidazole. They are typically removed with fluoride sources such as tetrabutylammonium fluoride (TBAF).
-
Benzyl ether (Bn): Installed using a benzyl halide and a base like sodium hydride. It can be removed by hydrogenolysis.
Q5: What is the typical solubility of this compound?
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is not old or degraded. Use a pre-catalyst or ensure complete reduction of a Pd(II) source to Pd(0) in situ. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely ground and anhydrous. |
| Poor Solvent Choice | Use a solvent system that ensures the solubility of all reactants, such as a mixture of dioxane/water or toluene/water. Ensure solvents are properly degassed to prevent catalyst oxidation. |
| Boronic Acid Decomposition | Boronic acids can be prone to decomposition. Use fresh boronic acid or consider using a more stable boronate ester (e.g., pinacol ester). |
| Interference from Benzyl Alcohol | If other parameters have been optimized, consider protecting the alcohol group to prevent potential interference with the catalytic cycle. |
Issue 2: Stalled Sonogashira Coupling Reaction
| Potential Cause | Troubleshooting Step |
| Copper(I) Co-catalyst Issues | Ensure the Cu(I) source (typically CuI) is fresh. Consider a "copper-free" Sonogashira protocol if copper-related side reactions are suspected. |
| Base Incompatibility | Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is anhydrous and used in sufficient excess. |
| Alkyne Homocoupling (Glaser Coupling) | This side reaction can be minimized by ensuring a properly inert atmosphere (degassed solvents) and by the slow addition of the alkyne. |
| Inhibition of Palladium Catalyst | The amine base can sometimes act as an inhibitor. Consider screening other bases or using a ligand that prevents strong coordination of the amine to the palladium center. |
Issue 3: Low Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Incorrect Ligand Choice | The choice of phosphine ligand is crucial. For electron-deficient aryl iodides, sterically hindered biarylphosphine ligands are often effective. |
| Base Strength and Solubility | Strong, non-nucleophilic bases like NaOtBu or LHMDS are common. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, possibly requiring higher temperatures. Base solubility is also key; consider using a soluble organic base. |
| Catalyst Inhibition by Iodide | Iodide ions generated during the reaction can sometimes inhibit the palladium catalyst. While less common for aryl iodides compared to other halides, if the reaction stalls, consider using a ligand that is less susceptible to halide inhibition. |
| Amine Volatility or Decomposition | For volatile amines, ensure the reaction is performed in a sealed vessel. If the amine is unstable at higher temperatures, try to find conditions that allow for lower reaction temperatures. |
Experimental Protocols (Generalized)
Note: The following protocols are generalized based on reactions with similar substrates. Optimization of catalyst, ligand, base, solvent, and temperature is highly recommended for this compound.
Generalized Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Generalized Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., Et₃N, 2.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Technical Support Center: Scaling Up Reactions with 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when scaling up reactions involving this compound.
Q1: My Suzuki-Miyaura coupling reaction is sluggish or incomplete, especially at a larger scale. What are the likely causes and solutions?
A1: Sluggish Suzuki-Miyaura couplings with this compound are often multifactorial. The electron-withdrawing nature of the trifluoromethyl group can affect the electronics of the aryl iodide, while the benzyl alcohol moiety can introduce its own set of challenges.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For electron-deficient aryl iodides, standard catalysts like Pd(PPh₃)₄ may be less effective at lower temperatures.[1][2] Consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can promote the oxidative addition step. Pre-formed, air-stable precatalysts often provide more consistent results.[3]
-
Base Selection: The choice of base is critical. While strong bases like NaOtBu can be effective, they may not be compatible with all functional groups.[4] Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often used, but their solubility and particle size can impact reaction rates, especially on a larger scale.[5] Grinding the base before use or adding a phase-transfer catalyst can be beneficial. The presence of water is often necessary to solubilize inorganic bases and facilitate the catalytic cycle.
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation. For larger-scale reactions, consider the safety profile and boiling point of the solvent for effective heat management.
-
Temperature: While aryl iodides are generally reactive, couplings with electron-deficient partners may require higher temperatures to drive the reaction to completion. Monitor for potential thermal degradation of the starting material or product.
-
Side Reactions: Be aware of potential side reactions such as dehalogenation (replacement of iodine with hydrogen) and homocoupling of the boronic acid.[6] Ensuring strictly anaerobic conditions can minimize these.
Q2: I am observing significant side-product formation related to the benzyl alcohol group in my cross-coupling reaction. How can I mitigate this?
A2: The benzyl alcohol functionality can be susceptible to several side reactions under palladium-catalyzed coupling conditions, particularly at elevated temperatures.
Common Side Reactions and Solutions:
-
Oxidation: The benzyl alcohol can be oxidized to the corresponding aldehyde, especially in the presence of an oxidant or under aerobic conditions.[6][7][8][9][10]
-
Mitigation: Maintain strictly anaerobic conditions by thoroughly degassing all solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Etherification: Self-etherification of the benzyl alcohol to form a dibenzyl ether can occur, particularly under acidic conditions or at high temperatures.[11][12]
-
Mitigation: Use a non-acidic base and maintain careful temperature control. If the problem persists, consider protecting the alcohol group.
-
-
Protecting Group Strategy: If side reactions are unavoidable, protecting the benzyl alcohol as a benzyl ether (e.g., using a standard Williamson ether synthesis) is a common strategy.[12][13] The protecting group can typically be removed later via catalytic hydrogenolysis (e.g., H₂, Pd/C).[13]
Q3: My Sonogashira coupling is failing or giving low yields. What specific parameters should I investigate for this substrate?
A3: Sonogashira couplings can be sensitive to several factors, and the presence of the trifluoromethyl group can influence the reactivity.
Troubleshooting Sonogashira Reactions:
-
Catalyst System: The classic Pd/Cu co-catalytic system is often effective. However, copper can promote the homocoupling of the terminal alkyne (Glaser coupling).[14] If this is a significant side reaction, consider a copper-free protocol.
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is dry and of high quality, as impurities can poison the catalyst.
-
Solvent: A variety of solvents can be used, including THF, DMF, and toluene. The choice of solvent can influence the reaction rate and solubility of the components.[15][16]
-
Degassing: As with other palladium-catalyzed reactions, thorough degassing is crucial to prevent catalyst deactivation and alkyne homocoupling.
-
Temperature: Sonogashira reactions with aryl iodides can often be run at or near room temperature. However, for this electron-deficient substrate, gentle heating may be required to achieve a reasonable reaction rate.
Q4: What are the key considerations for scaling up a Buchwald-Hartwig amination with this compound?
A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. When scaling up, careful consideration of the catalyst system and reaction conditions is essential for a safe and efficient process.[7][17]
Scale-Up Considerations:
-
Catalyst and Ligand: For large-scale synthesis, robust and efficient catalyst systems are paramount. Air-stable pre-catalysts are often preferred for their ease of handling.[5] The choice of ligand is critical and depends on the amine coupling partner.[3]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but their use at scale requires careful handling due to their reactivity. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, especially for base-sensitive substrates.[4][5]
-
Solvent and Temperature: Toluene, dioxane, and THF are common solvents. Exothermic events can occur during palladium-catalyzed reactions, so careful monitoring and control of the reaction temperature are crucial, especially on a larger scale.
-
Work-up and Purification: Removal of the palladium catalyst to acceptable levels (often in the ppm range for pharmaceutical applications) is a critical step. This can be achieved through filtration through celite, treatment with activated carbon, or using specialized palladium scavengers. Crystallization is a preferred method for purification at scale.
Data Presentation: Comparative Reaction Conditions
The following tables summarize typical starting conditions for various cross-coupling reactions with aryl iodides analogous to this compound. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂ / SPhos |
| Catalyst Loading | 1-5 mol% | 1-3 mol% | 0.5-2 mol% |
| Ligand Loading | - | - | 1-4 mol% |
| Base | K₂CO₃ (2-3 equiv.) | Cs₂CO₃ (2 equiv.) | K₃PO₄ (2-3 equiv.) |
| Solvent | Dioxane / H₂O (4:1) | THF / H₂O (10:1) | Toluene / H₂O (10:1) |
| Temperature | 80-100 °C | 60-80 °C | 90-110 °C |
| Reference | [10][18] | [18] | [19] |
Table 2: Sonogashira Coupling Conditions
| Parameter | Condition 1 (with Cu) | Condition 2 (Cu-free) |
| Pd Catalyst | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ |
| Pd Loading | 1-5 mol% | 2-5 mol% |
| Cu Co-catalyst | CuI (2-10 mol%) | - |
| Ligand | - | PPh₃ (if not in catalyst) |
| Base | Et₃N or DIPEA (2-3 equiv.) | Et₃N or Cs₂CO₃ (2-3 equiv.) |
| Solvent | THF or DMF | Toluene or Dioxane |
| Temperature | Room Temp to 60 °C | 50-80 °C |
| Reference | [14][20][21] | [15][21] |
Table 3: Heck Reaction Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ |
| Catalyst Loading | 1-5 mol% | 2-5 mol% |
| Ligand | PPh₃ or P(o-tolyl)₃ | - |
| Base | Et₃N or K₂CO₃ (1.5-2 equiv.) | DIPEA (2 equiv.) |
| Solvent | DMF or Acetonitrile | Toluene |
| Temperature | 80-120 °C | 100-140 °C |
| Reference | [22][23][24] | [22][23] |
Table 4: Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ |
| Catalyst Loading | 1-3 mol% | 1-3 mol% |
| Ligand | Xantphos or BINAP | RuPhos or BrettPhos |
| Ligand Loading | 2-6 mol% | 2-6 mol% |
| Base | NaOtBu (1.2-1.5 equiv.) | Cs₂CO₃ or K₃PO₄ (2 equiv.) |
| Solvent | Toluene or Dioxane | THF or t-BuOH |
| Temperature | 80-110 °C | 70-100 °C |
| Reference | [4][5][7][17][25] | [4][5][7][17][25] |
Experimental Protocols
The following are generalized, detailed methodologies for key reactions. Researchers should perform small-scale trials to optimize conditions for their specific coupling partners before scaling up.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via cannula or syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Protocol 2: General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) iodide (CuI, 2-10 mol%).
-
Solvent and Base: Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: General Experimental Workflow for Cross-Coupling Reactions
Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.
Diagram 2: Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: A logical guide for troubleshooting low yields in Suzuki coupling.
Diagram 3: Potential Side Reactions of the Benzyl Alcohol Moiety
Caption: Potential reaction pathways for the benzyl alcohol group.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Discrimination of active palladium sites in catalytic liquid-phase oxidation of benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. chemrxiv.org [chemrxiv.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. books.lucp.net [books.lucp.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. DSpace [repository.kaust.edu.sa]
- 22. A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
troubleshooting low conversion rates in functionalizing 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 2-iodo-5-(trifluoromethyl)benzyl alcohol. Low conversion rates are a common challenge in cross-coupling reactions, and this guide offers specific advice to address these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to no conversion in Suzuki-Miyaura coupling reactions.
-
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low yields or no product formation. What are the likely causes and how can I troubleshoot this?
-
Answer: Low conversion in Suzuki-Miyaura couplings involving this substrate can stem from several factors, often related to the electronic properties of the starting material and the reaction conditions. The presence of the electron-withdrawing trifluoromethyl group can affect the oxidative addition step, while the benzyl alcohol moiety can lead to side reactions.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Palladium Source: Ensure you are using a reliable palladium source such as Pd(PPh₃)₄, Pd(OAc)₂, or a pre-formed catalyst.
-
Ligand Choice: For electron-deficient aryl iodides, electron-rich and bulky phosphine ligands are often beneficial. Consider screening ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the oxidative addition step and stabilize the catalytic species.
-
-
Base Selection: The choice of base is critical. A weak base may not be sufficient to promote transmetalation.
-
Screen a range of bases from moderate to strong, such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility of the base can also play a role; in some cases, a soluble organic base may be advantageous.
-
-
Solvent and Temperature:
-
Ensure you are using a dry, degassed solvent. Common solvent systems for Suzuki couplings include toluene, dioxane, or DMF, often with an aqueous component.
-
The reaction temperature may need optimization. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. A typical starting point is 80-100 °C.
-
-
Side Reactions:
-
Hydrodehalogenation: The replacement of the iodine with a hydrogen atom is a common side reaction. This can sometimes be suppressed by the choice of ligand and by ensuring strictly anaerobic conditions.
-
Oxidation of Benzyl Alcohol: The benzyl alcohol can be oxidized to the corresponding benzaldehyde, especially at higher temperatures or if oxygen is present.[1][2] While this may not directly consume the starting material for the coupling, it can complicate purification and indicate non-ideal reaction conditions. Consider running the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
-
Protecting Group Strategy: If side reactions involving the benzyl alcohol are suspected, consider protecting the alcohol group as a silyl ether (e.g., TBDMS) or a benzyl ether.[3] This can prevent its participation in unwanted reactions. The protecting group can be removed in a subsequent step.
-
Issue 2: Poor yields in Sonogashira coupling reactions.
-
Question: My Sonogashira coupling of this compound with a terminal alkyne is giving low yields. What should I investigate?
-
Answer: Low yields in Sonogashira couplings with this substrate can be due to catalyst inhibition, side reactions, or suboptimal reaction parameters.
Troubleshooting Steps:
-
Catalyst System:
-
Palladium and Copper Source: The combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard. Ensure the quality and activity of both catalysts.[4][5]
-
Copper-Free Conditions: In some cases, copper can promote the homocoupling of the alkyne (Glaser coupling). If significant homocoupling is observed, consider a copper-free Sonogashira protocol.[6]
-
-
Base and Solvent:
-
An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used as both the base and often as the solvent or co-solvent.[4] Ensure the amine is dry and of high purity.
-
Common solvents include THF, DMF, or toluene.
-
-
Reaction Conditions:
-
Sonogashira reactions are often sensitive to oxygen. Rigorous degassing of the solvent and maintaining an inert atmosphere are crucial.
-
The reaction temperature is typically mild, often ranging from room temperature to 60 °C. Higher temperatures can lead to side reactions.
-
-
Substrate-Specific Issues:
-
Alkyne Homocoupling: As mentioned, this is a common side reaction. It can be minimized by using a copper-free protocol or by carefully controlling the reaction conditions.
-
Hydrodehalogenation: Similar to the Suzuki coupling, this can be a competing pathway.
-
-
Issue 3: Low conversion in Buchwald-Hartwig amination.
-
Question: I am struggling to achieve high conversion in the Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?
-
Answer: The Buchwald-Hartwig amination of this electron-deficient aryl iodide requires careful selection of the catalyst system and reaction conditions to overcome the challenges associated with both the substrate and the amine coupling partner.[7]
Troubleshooting Steps:
-
Catalyst and Ligand:
-
Palladium Precatalyst: Using a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst from Buchwald's group) can often give more reproducible results than generating the active catalyst in situ.
-
Ligand Selection: The choice of ligand is critical. For electron-deficient aryl halides, bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or XantPhos are often effective.[4] A ligand screen may be necessary to identify the optimal choice for your specific amine.
-
-
Base Selection:
-
A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be effective, depending on the specific amine and substrate.
-
-
Solvent and Temperature:
-
Anhydrous, deoxygenated solvents such as toluene, dioxane, or tert-butanol are typically used.
-
Reaction temperatures usually range from 80 to 110 °C.
-
-
Potential Side Reactions:
-
Hydrodehalogenation: This is a common side reaction in Buchwald-Hartwig aminations.
-
Reaction with the Benzyl Alcohol: While less common, the strong base could potentially deprotonate the benzyl alcohol, leading to undesired reactivity. If this is suspected, a protecting group strategy should be considered.
-
-
Quantitative Data Summary
The following table summarizes general reaction conditions for common cross-coupling reactions. Please note that specific conditions for this compound may require optimization.
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 100 | 60 - 95 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N, DIPEA | THF, DMF | 25 - 60 | 70 - 98 |
| Buchwald-Hartwig | Pd₂(dba)₃ or G3/G4 Precatalysts | BrettPhos, RuPhos | NaOtBu | Toluene, Dioxane | 80 - 110 | 50 - 90 |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80 - 120 | 50 - 85 |
Detailed Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous, degassed solvents. Glassware should be oven- or flame-dried before use.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (1-5 mol%).
-
Evacuate and backfill the flask with inert gas.
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 50 °C) and monitor by TLC or GC-MS.
-
After completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[4]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), the ligand (1.5-7.5 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool to room temperature, dilute with an organic solvent, and quench with water or saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the residue by column chromatography.[4]
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of Iodinated vs. Brominated Benzyl Alcohol Reactivity in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The choice of halide in a benzyl alcohol scaffold is a critical consideration in the strategic design of cross-coupling reactions, profoundly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the reactivity of iodinated versus brominated benzyl alcohols, supported by experimental data, to aid researchers in selecting the optimal substrate for their synthetic needs. Generally, the carbon-iodine bond is weaker than the carbon-bromine bond, leading to faster oxidative addition, which is often the rate-determining step in many palladium-catalyzed cross-coupling reactions.[1][2] Consequently, iodinated benzyl derivatives are typically more reactive than their brominated counterparts.
Quantitative Data Comparison
The following table summarizes quantitative data from various cross-coupling reactions, highlighting the differences in reactivity between benzyl bromides and other related halides under specific conditions. Direct comparative data for iodinated and brominated benzyl alcohols undergoing in-situ activation for cross-coupling is less common in single studies, thus data for benzyl halides is presented as a close proxy.
| Cross-Coupling Reaction | Benzyl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Benzyl bromide | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | - | 95 | [3] |
| Suzuki-Miyaura | Benzyl bromide | 3-Methoxybenzeneboronic acid | Pd(OAc)₂/JohnPhos | K₂CO₃ | DMF | 140 | 0.33 | 75 | [4] |
| Suzuki-Miyaura | Benzyl chloride | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | - | Low | [3] |
| Iron-Catalyzed | 4-Methoxybenzyl bromide | Diphenyl disulfide | Fe(CO)₅ | - | Pinacolone | 107 | 24 | 95 | [5] |
| Iron-Catalyzed | Benzyl bromide | Diphenyl disulfide | Fe(CO)₅ | - | Pinacolone | 107 | 24 | 91 | [5] |
| Nickel-Catalyzed Arylation | Benzyl alcohol | 4-Chlorotoluene | NiBr₂·diglyme/dtbbpy | - | Dioxane | 100 | 24 | 95 | [6] |
| Nickel-Catalyzed Arylation | Benzyl alcohol | 4-Bromotoluene | NiBr₂·diglyme/dtbbpy | - | Dioxane | 100 | 24 | 93 | [6] |
| Nickel-Catalyzed Arylation | Benzyl alcohol | 4-Iodotoluene | NiBr₂·diglyme/dtbbpy | - | Dioxane | 100 | 24 | 92 | [6] |
Note: The provided data for nickel-catalyzed arylation demonstrates the direct use of benzyl alcohol, showcasing high yields with various aryl halides.[6] In many other cross-coupling reactions, the alcohol first undergoes in-situ activation or conversion to a halide.
Reactivity Insights
Suzuki-Miyaura Coupling: In Suzuki-Miyaura reactions, benzyl bromides are generally more reactive than benzyl chlorides, leading to higher yields under similar conditions.[3] The increased stability and reactivity of potassium aryltrifluoroborates compared to boronic acids can also contribute to high yields.[3] While direct comparisons with benzyl iodides are scarce, the general reactivity trend of halides (I > Br > Cl) in oxidative addition suggests that iodinated precursors would react more readily.[2] However, some studies have counterintuitively found that with certain palladium/phosphine catalyst systems, aryl iodides can exhibit poorer reactivity at lower temperatures compared to aryl bromides.[1]
Sonogashira Coupling: The reactivity order in Sonogashira couplings also typically follows the trend of I > Br > Cl for the halide partner.[7][8] This allows for selective couplings; for instance, an aryl iodide can be coupled in the presence of an aryl bromide by conducting the reaction at room temperature.[7] While specific examples with benzyl alcohols are less common, the principle of differential halide reactivity remains a key synthetic tool.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene.[9] The reaction is sensitive to the nature of the halide, with iodides generally being more reactive. Early work by Heck included the reaction of benzyl chloride with methyl acrylate.[10] More recent developments have expanded the scope to include various benzyl halides.[10][11]
Iron and Nickel-Catalyzed Couplings: Recent advances have introduced iron and nickel-based catalytic systems. A notable iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides proceeds without a terminal reductant.[5][12] A nickel-catalyzed method allows for the direct arylation of benzyl alcohols with aryl halides (Cl, Br, I), demonstrating broad substrate scope and high functional group tolerance.[6] This direct approach avoids the pre-functionalization of the alcohol, offering a more streamlined synthetic route.[13][14]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Benzyl Bromides with Potassium Aryltrifluoroborates [3] To a reaction vessel is added the benzyl bromide (0.5 mmol), potassium aryltrifluoroborate (0.505 mmol), cesium carbonate (1.5 mmol), and PdCl₂(dppf)·CH₂Cl₂ (2 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). A 10:1 mixture of THF/H₂O is added to achieve a concentration of 0.1 M. The reaction mixture is then heated to 77 °C and stirred until completion (monitored by TLC or GC-MS). Upon cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Iron-Catalyzed Cross-Electrophile Coupling of Benzyl Halides and Disulfides [12] In a nitrogen-filled glovebox, a vial is charged with the benzyl halide (0.5 mmol, 1.0 equiv.), disulfide (0.75 mmol, 1.5 equiv.), and pinacolone (1.0 mL). The vial is sealed and removed from the glovebox. Iron pentacarbonyl (Fe(CO)₅, 5.0 mg, 0.025 mmol, 5 mol%) is added via syringe. The reaction mixture is stirred at 107 °C for 12 hours. After cooling to room temperature, an additional portion of Fe(CO)₅ (5 mol%) is added, and the mixture is stirred for another 12 hours at 107 °C. The reaction is then quenched with water (1.0 mL), and the aqueous layer is extracted with diethyl ether (3 x 1.0 mL). The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and purified by silica flash chromatography.
Visualizing Cross-Coupling Reactions
The following diagrams illustrate the fundamental workflows of common cross-coupling reactions.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A standard experimental workflow for cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. In-Situ Bromination Enables Formal Cross-Electrophile Coupling of Alcohols with Aryl and Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 2-Iodo-5-(trifluoromethyl)benzyl Alcohol and Its Derivatives
For Immediate Release
A Comprehensive Spectroscopic Comparison for Researchers in Drug Development
This guide provides a detailed comparative analysis of the spectroscopic data essential for the structural confirmation of 2-iodo-5-(trifluoromethyl)benzyl alcohol and its derivatives. Aimed at researchers, scientists, and drug development professionals, this document offers a side-by-side look at Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols and visual workflows to aid in the unambiguous identification of these complex organic molecules.
The structural characterization of substituted benzyl alcohols is a critical step in the synthesis of novel pharmaceutical compounds. The presence of both iodine and a trifluoromethyl group in the target molecule, this compound, introduces distinct spectroscopic signatures. This guide will compare these signatures with those of its constitutional isomers and other related derivatives to highlight the key differentiating features.
Comparative Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound and a selection of its derivatives and isomers. This data is crucial for distinguishing between these closely related structures.
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
| Compound | Ar-H Chemical Shifts (δ, ppm) and Multiplicity | -CH₂OH Chemical Shift (δ, ppm) and Multiplicity | -OH Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 7.92 (d, J=8.3 Hz, 1H), 7.55 (s, 1H), 7.28 (d, J=8.3 Hz, 1H) | 4.75 (s, 2H) | ~2.0 (br s, 1H) |
| 2-(Trifluoromethyl)benzyl alcohol[1][2] | 7.69 (d, J=7.7 Hz, 1H), 7.64 (d, J=7.8 Hz, 1H), 7.55 (t, J=7.5 Hz, 1H), 7.38 (t, J=7.6 Hz, 1H)[1] | 4.85 (s, 2H)[1] | 2.95 (s, 1H)[1] |
| 4-(Trifluoromethyl)benzyl alcohol[3] | 7.62 (d, J=8.16 Hz, 2H), 7.47 (d, J=8.08 Hz, 2H)[3] | 4.77 (s, 2H)[3] | 1.92 (br s, 1H)[3] |
| 2-Iodobenzyl alcohol[1] | 7.83 (d, J=7.9 Hz, 1H), 7.51-7.44 (m, 1H), 7.38 (t, J=7.5 Hz, 1H), 7.01 (t, J=7.1 Hz, 1H)[1] | 4.69 (s, 2H)[1] | Not reported |
| Benzyl Alcohol[1] | 7.46–7.22 (m, 5H)[1] | 4.67 (s, 2H)[1] | 2.66 (s, 1H)[1] |
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | Ar-C Chemical Shifts (δ, ppm) | -CH₂OH Chemical Shift (δ, ppm) | -CF₃ Chemical Shift (δ, ppm) and Coupling | C-I Chemical Shift (δ, ppm) |
| This compound | ~142 (C), ~139 (CH), ~132 (CH), ~130 (q, J ≈ 33 Hz, C-CF₃), ~126 (q, J ≈ 4 Hz, CH), ~123 (q, J ≈ 4 Hz, CH) | ~68 | ~124 (q, J ≈ 272 Hz) | ~95 |
| 2-(Trifluoromethyl)benzyl alcohol[1] | 139.25, 132.09, 128.62, 127.33, 125.65 (q), 123.34 (q)[1] | 61.08[1] | 121.16 (q)[1] | N/A |
| 4-(Trifluoromethyl)benzyl alcohol[3] | 144.9, 129.9 (q, J = 32.8 Hz), 127.0, 125.6 (d, J = 4.04 Hz)[3] | 64.62[3] | 122.94[3] | N/A |
| 2-Iodobenzyl alcohol[1] | 142.59, 139.21, 130.19, 129.30, 128.48[1] | 69.28[1] | N/A | 97.46[1] |
| Benzyl Alcohol[1] | 140.86, 128.55, 127.63, 127.04[1] | 65.17[1] | N/A | N/A |
Note: Data for this compound in Table 2 is predicted based on known substituent effects, as explicit experimental data was not found in the search results.
Table 3: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and Interpretation |
| This compound | 302 | 284 ([M-H₂O]⁺), 175 ([M-I]⁺), 157 ([M-I-H₂O]⁺), 145, 127, 77 |
| 2-(Trifluoromethyl)benzyl alcohol | 176 | 157 ([M-OH]⁺, [M-H₂O]⁺), 107, 77 |
| 4-(Trifluoromethyl)benzyl alcohol[3] | 176[3] | 157 ([M-OH]⁺, [M-H₂O]⁺), 107, 77 |
| 2-Iodobenzyl alcohol | 234 | 217 ([M-OH]⁺), 216 ([M-H₂O]⁺), 107, 91, 77 |
| Benzyl Alcohol | 108 | 107 ([M-H]⁺), 91 ([M-OH]⁺, tropylium ion), 79, 77[4] |
Note: Fragmentation data for this compound is predicted based on typical fragmentation patterns of benzyl alcohols and halogenated aromatic compounds.[4][5][6][7][8][9]
Experimental Protocols
Standard protocols for NMR and MS analysis are provided below. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample (typically dissolved in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
-
Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.
-
Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or other mass analyzer to obtain the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflow for spectroscopic structure confirmation and a comparative overview of the key structural features.
Caption: Workflow for the synthesis, purification, and spectroscopic structure confirmation of benzyl alcohol derivatives.
Caption: Comparison of key structural and spectroscopic features of this compound and its derivatives.
References
- 1. rsc.org [rsc.org]
- 2. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
assessing the impact of the trifluoromethyl group on the efficacy of resulting compounds
A comparative guide for researchers, scientists, and drug development professionals on the impact of trifluoromethylation on the potency and properties of therapeutic compounds.
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, renowned for its ability to significantly enhance the efficacy, metabolic stability, and pharmacokinetic profile of drug candidates. This guide provides a comparative analysis of trifluoromethylated compounds versus their non-fluorinated analogs, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group exerts its profound influence on molecular properties through a combination of unique characteristics:
-
High Electronegativity: The three fluorine atoms create a strong electron-withdrawing effect, which can modulate the acidity or basicity of nearby functional groups, influencing their interaction with biological targets.[1]
-
Increased Lipophilicity: The CF3 group is more lipophilic than a methyl group, which can enhance a compound's ability to cross cellular membranes and improve its oral bioavailability.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to a longer in vivo half-life.[1][2]
-
Steric Effects: While larger than a hydrogen atom, the CF3 group is considered a bioisostere of the ethyl and isopropyl groups, allowing it to fit into many active sites while potentially forming more favorable interactions.[3]
These properties collectively contribute to improved potency, selectivity, and overall "drug-likeness" of a molecule.[4]
Quantitative Comparison of Trifluoromethylated vs. Non-Trifluoromethylated Compounds
The introduction of a trifluoromethyl group frequently leads to a substantial increase in the biological potency of a compound. The following tables summarize the in vitro efficacy of several trifluoromethylated compounds compared to their non-fluorinated counterparts.
| Target/Assay | Trifluoromethylated Compound | IC50 / Potency | Non-Trifluoromethylated Analog | IC50 / Potency | Fold Increase in Potency | Reference |
| Serotonin Reuptake | Fluoxetine (para-CF3) | - | Non-fluorinated analog | - | 6-fold | [5] |
| Cannabinoid Receptor 1 (CB1) Allosteric Modulator | CF3-analog | More Potent | Nitro (NO2) analog (ZCZ011) | Less Potent | - | [6] |
| Cyclooxygenase-2 (COX-2) Inhibition | Celecoxib (contains two CF3 groups) | 40 nM | - | - | - | [7] |
| Cyclooxygenase-2 (COX-2) Inhibition | Trifluoromethyl analogue of Celecoxib (TFM-C) | 205-fold lower than Celecoxib | Celecoxib | High Potency | - | [8] |
Note: A direct IC50 comparison for the non-fluorinated analog of Fluoxetine was not available in the search results, but a 6-fold increase in potency is cited. For Celecoxib, a direct non-CF3 analog's IC50 was not found, but its high potency is attributed to the trifluoromethyl groups. TFM-C is an interesting case where adding another CF3 group to a celecoxib analog drastically reduced COX-2 inhibitory activity, highlighting that the effects of trifluoromethylation are context-dependent.
Key Experimental Protocols
Accurate assessment of compound efficacy is paramount in drug discovery. Below are detailed methodologies for key experiments relevant to the compounds discussed.
Serotonin Transporter (SERT) Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of serotonin into presynaptic neurons, a key mechanism for many antidepressants.
Principle:
This protocol describes a competitive radioligand binding assay using [3H]citalopram, a radiolabeled SSRI, to bind to the serotonin transporter. The assay measures the ability of an unlabeled test compound to displace the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is its IC50 value.[9] A similar method can be employed using a fluorescent substrate that mimics serotonin.[10]
Materials:
-
Cell Membranes: Membranes from cell lines expressing the human serotonin transporter (hSERT), such as HEK293 cells.[9]
-
Radioligand: [3H]citalopram.[9]
-
Test Compound and Reference Compound: e.g., Fluoxetine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled SSRI (e.g., 10 µM fluoxetine).[9]
-
96-well microplate, scintillation counter, and glass fiber filters.
Procedure:
-
Assay Setup: In a 96-well microplate, prepare triplicate wells for:
-
Add Radioligand: Add [3H]citalopram (final concentration ~1-2 nM) to all wells.[9]
-
Add Membranes: Add the hSERT membrane preparation to each well.[9]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the inhibitory activity of a compound against the COX-2 enzyme, which is involved in inflammation and pain.
Principle:
The assay measures the production of prostaglandin E2 (PGE2), a product of the COX-2 enzymatic reaction with arachidonic acid as the substrate. The amount of PGE2 is quantified, typically using an enzyme immunoassay (EIA).[11]
Materials:
-
Human recombinant COX-2 enzyme.[11]
-
Arachidonic acid (substrate).[11]
-
Test Compound: e.g., Celecoxib and its non-trifluoromethylated analog.
-
Enzyme Immunoassay (EIA) kit for PGE2.[11]
-
Assay buffer.
Procedure:
-
Pre-incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) in assay buffer.[11]
-
Initiate Reaction: Add arachidonic acid to start the enzymatic reaction.[11]
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Terminate Reaction: Stop the reaction.
-
Quantify PGE2: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.[11]
-
Data Analysis: Calculate the percentage of inhibition of COX-2 activity for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11]
p97/VCP ATPase Activity Assay
This assay measures the enzymatic activity of p97, a key player in protein homeostasis, and the inhibitory effect of test compounds.
Principle:
The assay quantifies the amount of inorganic phosphate (Pi) or ADP released during ATP hydrolysis by p97. A common method is a colorimetric assay using a malachite green-based reagent that detects Pi.[2]
Materials:
-
Purified p97/VCP protein.
-
ATP solution.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA.
-
Test Compound: e.g., NMS-873.
-
Phosphate standards.
-
Malachite green reagent.
-
96-well plate and a microplate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the diluted p97 enzyme solution to each well. Add the test compound at various concentrations or vehicle (DMSO) to the respective wells.[2]
-
Reaction Initiation: Start the reaction by adding the ATP solution to each well.[2]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 15-35 minutes).[2]
-
Detection: Stop the reaction and add the malachite green reagent to each well. This reagent will form a colored complex with the inorganic phosphate produced.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.
-
Data Analysis: Create a standard curve using the phosphate standards. Convert the absorbance values to phosphate concentration. Calculate the percentage of ATPase activity inhibition for each concentration of the test compound. Determine the IC50 value from a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which these compounds operate is crucial for understanding their mechanism of action.
Serotonin Reuptake Inhibitor (SSRI) Mechanism of Action
SSRIs, such as the trifluoromethylated compound fluoxetine, function by blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an accumulation of serotonin in the synaptic cleft, enhancing its signaling to the postsynaptic neuron.
Cyclooxygenase-2 (COX-2) Inflammatory Pathway
Selective COX-2 inhibitors like celecoxib target the inducible COX-2 enzyme, which is upregulated during inflammation and converts arachidonic acid into prostaglandins, key mediators of pain and inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apexbt.com [apexbt.com]
- 8. xcessbio.com [xcessbio.com]
- 9. benchchem.com [benchchem.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetics of Cross-Coupling Reactions with Different Halogenated Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of different halogenated precursors (aryl iodides, bromides, and chlorides) in three of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. Understanding the kinetic nuances of these reactions is paramount for optimizing reaction conditions, designing efficient catalysts, and accelerating drug development timelines. This comparison is supported by experimental data from the scientific literature.
Executive Summary
The reactivity of halogenated precursors in palladium-catalyzed cross-coupling reactions is critically dependent on the nature of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity follows the order of C-I > C-Br > C-Cl. This trend is primarily attributed to the decreasing bond dissociation energy from iodine to chlorine, which directly impacts the rate-determining oxidative addition step in many catalytic cycles. This guide presents a summary of quantitative kinetic data and detailed experimental protocols for researchers to conduct their own comparative studies.
Data Presentation: Comparative Kinetic Data
The following table summarizes representative kinetic data for different halogenated precursors in Sonogashira cross-coupling reactions. While obtaining directly comparable data for all three reaction types under identical conditions is challenging due to variations in published studies, the provided activation parameters for the Sonogashira reaction clearly illustrate the reactivity trend.
| Reaction Type | Halogenated Precursor (Ar-X) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |
| Sonogashira | Aryl Iodide (Ar-I) | 48 - 62 | -71 to -39 |
| Sonogashira | Aryl Bromide (Ar-Br) | 54 - 82 | -55 to 11 |
| Sonogashira | Aryl Chloride (Ar-Cl) | 95 - 144 | -6 to 100 |
Note: Data extracted from a high-throughput kinetic study of the Sonogashira reaction. The ranges reflect the influence of different substituents on the aryl halide.
The data clearly shows a significant increase in the activation enthalpy when moving from aryl iodides to aryl chlorides, quantitatively confirming that more energy is required to activate the C-Cl bond compared to the C-I bond in the Sonogashira reaction.
Experimental Protocols for Kinetic Studies
To facilitate further research and direct comparison, the following are detailed methodologies for conducting kinetic studies of Suzuki-Miyaura, Heck, and Sonogashira reactions. These protocols are designed to be adaptable to specific substrates and catalyst systems.
Kinetic Analysis of Suzuki-Miyaura Coupling via GC-MS
This protocol outlines a method for monitoring the progress of a Suzuki-Miyaura reaction using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for its ability to separate and identify reaction components.
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene, chlorobenzene)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Internal standard (e.g., decane, dodecane)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
GC-MS instrument with a suitable capillary column
Procedure:
-
Reaction Setup: In a pre-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.01 mmol, 1 mol%), and base (2.0 mmol).
-
Add the anhydrous solvent (10 mL) and the internal standard (0.5 mmol) to the reaction mixture.
-
Reaction Initiation and Sampling: Place the Schlenk tube in a preheated oil bath set to the desired reaction temperature (e.g., 80 °C) and begin vigorous stirring.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Sample Quenching and Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution (1 mL).
-
Add an organic solvent (e.g., ethyl acetate, 1 mL) to the quenched sample, vortex thoroughly, and allow the layers to separate.
-
Carefully extract a portion of the organic layer for GC-MS analysis.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS. The instrument method should be optimized to achieve good separation of the starting materials, product, and internal standard.
-
Data Analysis: Integrate the peak areas of the starting aryl halide and the product. The concentration of each species at a given time point can be calculated relative to the constant concentration of the internal standard. Plot the concentration of the starting material or product versus time to determine the reaction rate and order.
Kinetic Analysis of Heck Coupling via HPLC
High-Performance Liquid Chromatography (HPLC) is another powerful technique for monitoring reaction kinetics, particularly for less volatile compounds.
Materials:
-
Aryl halide
-
Alkene
-
Palladium catalyst
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Internal standard (e.g., biphenyl)
-
Quenching solution (e.g., methanol with a small amount of acetic acid)
-
HPLC instrument with a suitable column (e.g., C18)
Procedure:
-
Reaction Setup: In a similar manner to the Suzuki protocol, set up the reaction in a Schlenk tube under an inert atmosphere with the aryl halide, alkene, catalyst, base, solvent, and internal standard.
-
Reaction Initiation and Sampling: Initiate the reaction by placing the tube in a preheated oil bath. At specified time points, withdraw an aliquot of the reaction mixture.
-
Sample Quenching and Preparation: Quench the aliquot in a vial containing the quenching solution. Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system. The mobile phase composition and gradient should be optimized for the separation of all components.
-
Data Analysis: Monitor the elution of compounds using a UV detector at an appropriate wavelength. Integrate the peak areas and calculate the concentrations relative to the internal standard. Plot the concentration data against time to derive the kinetic parameters of the reaction.
In-situ Kinetic Analysis of Sonogashira Coupling via ¹H NMR Spectroscopy
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for real-time monitoring of a reaction without the need for sampling and quenching, providing a continuous view of the reaction progress.
Materials:
-
Aryl halide
-
Terminal alkyne
-
Palladium catalyst
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., diisopropylamine)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube and spectrometer
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the aryl halide, terminal alkyne, and base in the deuterated solvent in an NMR tube.
-
Reaction Initiation: In a separate vial, prepare a solution of the palladium catalyst and copper co-catalyst in a small amount of the deuterated solvent.
-
Place the NMR tube containing the substrate solution into the NMR spectrometer and acquire an initial spectrum (t=0).
-
Carefully inject the catalyst solution into the NMR tube and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Data Acquisition and Analysis: The disappearance of the starting material signals and the appearance of the product signals can be monitored over time. Integrate characteristic peaks for the starting materials and product. The relative integrals will provide the concentration of each species at each time point. Plot this data to determine the reaction kinetics.
Visualizations
Experimental Workflow for Kinetic Studies
The following diagram illustrates a general workflow for conducting a comparative kinetic study of cross-coupling reactions.
Simplified Reaction Coordinate Diagram
This diagram illustrates the effect of the halogen on the energy profile of the oxidative addition step, which is often rate-determining in cross-coupling reactions.
Evaluating the Metabolic Stability of Molecules Derived from 2-Iodo-5-(trifluoromethyl)benzyl Alcohol: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a potential drug candidate is a critical determinant of its success. A compound that is rapidly metabolized may fail to achieve the necessary therapeutic concentrations in the body, leading to diminished efficacy. Conversely, a molecule that is overly resistant to metabolism could accumulate to toxic levels. This guide provides a comparative framework for evaluating the metabolic stability of novel molecules derived from 2-iodo-5-(trifluoromethyl)benzyl alcohol, a scaffold of interest in medicinal chemistry. The inclusion of a trifluoromethyl group can often enhance metabolic stability, a desirable trait in drug candidates.[1][2] This document outlines the standard experimental protocols used to assess metabolic stability and presents a hypothetical data comparison to illustrate how such evaluations are performed.
Comparative Metabolic Stability Data
The metabolic stability of a compound is typically quantified by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems that mimic the metabolic environment of the liver.[3][4] The following table provides a hypothetical comparison of derivatives of this compound (Parent Compound) with various modifications, illustrating how structural changes can influence metabolic stability.
| Compound ID | Modification | Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) in Human Liver Microsomes | Half-life (t½, min) in Human Hepatocytes | Intrinsic Clearance (CLint, µL/min/10^6 cells) in Human Hepatocytes |
| Parent Compound | This compound | 45 | 15.4 | 90 | 7.7 |
| Derivative A | Replacement of iodine with chlorine | 60 | 11.6 | 120 | 5.8 |
| Derivative B | Replacement of iodine with a pyridine ring | 30 | 23.1 | 65 | 10.7 |
| Derivative C | Introduction of a methyl group on the benzyl alcohol | 55 | 12.6 | 110 | 6.3 |
| Derivative D | Bioisosteric replacement of the alcohol with an amide | 75 | 9.2 | 150 | 4.6 |
Experimental Protocols
The determination of metabolic stability relies on well-established in vitro assays. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.[5][6]
Liver Microsomal Stability Assay
This assay is a high-throughput method used in early drug discovery to assess the metabolic stability of compounds primarily by cytochrome P450 (CYP) enzymes, which are key players in phase I metabolism.[7]
Protocol:
-
Preparation of Reagents:
-
Incubation:
-
The test compound is incubated with the liver microsomes in a phosphate buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of the NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) to monitor the disappearance of the parent compound.[10]
-
-
Reaction Termination and Sample Processing:
-
The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[7]
-
The samples are then centrifuged to pellet the precipitated proteins.
-
-
Analysis:
-
The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
The concentration of the parent compound at each time point is determined.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear portion of this plot is used to calculate the half-life (t½).
-
The intrinsic clearance (CLint) is then calculated from the half-life.
-
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells, which contain a full complement of both phase I and phase II metabolic enzymes and their necessary cofactors.[4][11]
Protocol:
-
Preparation of Hepatocytes:
-
Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium.
-
-
Incubation:
-
Reaction Termination and Sample Processing:
-
The reaction is terminated by the addition of a cold organic solvent.
-
The samples are centrifuged to separate the precipitated proteins and cell debris.
-
-
Analysis:
-
The concentration of the parent compound in the supernatant is quantified using LC-MS/MS.
-
-
Data Analysis:
-
Similar to the microsomal assay, the half-life (t½) and intrinsic clearance (CLint) are determined from the rate of disappearance of the parent compound over time.[13]
-
Visualizing the Workflow and Pathways
To better understand the experimental process and the broader context of metabolic evaluation, the following diagrams are provided.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. nuvisan.com [nuvisan.com]
- 6. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
benchmarking 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL against other building blocks in library synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of diversity-oriented synthesis (DOS) and library generation, the selection of foundational building blocks is a critical determinant of molecular diversity, novelty, and synthetic accessibility. This guide provides a comprehensive benchmark of 2-iodo-5-(trifluoromethyl)benzyl alcohol against other commercially available building blocks, offering a comparative analysis of their performance in key synthetic transformations used in library synthesis. The inclusion of experimental data, extrapolated from analogous systems, and detailed protocols is intended to aid researchers in making informed decisions for their synthetic campaigns.
Introduction to Building Block Performance
This compound is a versatile building block, offering multiple points for diversification. The aryl iodide moiety is a highly reactive handle for palladium-catalyzed cross-coupling reactions, while the benzylic alcohol can be readily functionalized through etherification, esterification, or oxidation. The trifluoromethyl group provides a metabolically stable, lipophilic substituent that can significantly influence the physicochemical and pharmacological properties of the final compounds.
The performance of a building block in library synthesis can be evaluated based on several criteria:
-
Reactivity: The efficiency and rate at which the building block participates in a desired transformation.
-
Scope: The range of coupling partners and reaction conditions tolerated.
-
Yield and Purity: The ability to consistently produce the desired products in high yields and purities, minimizing the need for extensive purification.
-
Diversity Generation: The potential to introduce a wide range of structural motifs.
This guide will benchmark this compound against a selection of alternative building blocks in three key reactions central to library synthesis: Suzuki-Miyaura coupling, Sonogashira coupling, and Williamson etherification.
Comparative Analysis of Building Blocks
The following building blocks have been selected for comparison based on their structural and functional similarities or differences to this compound.
-
This compound (Target): High reactivity due to the C-I bond, with a strongly electron-withdrawing trifluoromethyl group.
-
2-Bromo-5-(trifluoromethyl)benzyl alcohol (Analog 1): A direct bromo-analog, expected to have lower reactivity but potentially be more cost-effective.
-
4-Iodobenzyl alcohol (Analog 2): An isomer with the iodo group in the para position, offering a different substitution pattern and potentially different reactivity due to steric and electronic effects.
-
4-Methoxybenzyl alcohol (Analog 3): A building block with an electron-donating group, providing a contrast in electronic properties and reactivity.
Data Presentation
The following tables summarize the key properties and expected performance of the selected building blocks in Suzuki-Miyaura and Sonogashira couplings. The yields are illustrative and based on data from analogous systems, as direct comparative studies are not extensively available.[1][2][3]
Table 1: Physicochemical Properties of Selected Building Blocks
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₈H₆F₃IO | 302.03 | Ortho-iodo, meta-CF₃, primary alcohol |
| 2-Bromo-5-(trifluoromethyl)benzyl alcohol | C₈H₆BrF₃O | 255.03 | Ortho-bromo, meta-CF₃, primary alcohol |
| 4-Iodobenzyl alcohol | C₇H₇IO | 234.03 | Para-iodo, primary alcohol |
| 4-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.16 | Para-methoxy, primary alcohol |
Table 2: Expected Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Building Block | Expected Yield (%) | Expected Reaction Time (h) | Notes |
| This compound | 85-95% | 2-4 | High reactivity of C-I bond. Electron-withdrawing CF₃ group can influence oxidative addition. |
| 2-Bromo-5-(trifluoromethyl)benzyl alcohol | 70-85% | 6-12 | Lower reactivity of C-Br bond compared to C-I.[1] |
| 4-Iodobenzyl alcohol | 90-98% | 1-3 | Highly reactive due to accessible para-iodo group.[1] |
| 4-Methoxybenzyl alcohol | N/A | N/A | Lacks a suitable leaving group for Suzuki coupling. |
Table 3: Expected Performance in Sonogashira Coupling with Phenylacetylene
| Building Block | Expected Yield (%) | Expected Reaction Time (h) | Notes |
| This compound | 80-90% | 3-6 | Good reactivity, though steric hindrance from the ortho-substituent may play a role. |
| 2-Bromo-5-(trifluoromethyl)benzyl alcohol | 65-80% | 8-18 | Significantly slower reaction rates compared to the iodo-analog. |
| 4-Iodobenzyl alcohol | 88-96% | 2-5 | Excellent reactivity for Sonogashira coupling. |
| 4-Methoxybenzyl alcohol | N/A | N/A | Not a substrate for Sonogashira coupling. |
Table 4: Expected Performance in Williamson Etherification with Benzyl Bromide
| Building Block | Expected Yield (%) | Expected Reaction Time (h) | Notes |
| This compound | 75-85% | 4-8 | Electron-withdrawing CF₃ group may slightly decrease the nucleophilicity of the alcohol. |
| 2-Bromo-5-(trifluoromethyl)benzyl alcohol | 75-85% | 4-8 | Similar reactivity to the iodo-analog in this reaction. |
| 4-Iodobenzyl alcohol | 80-90% | 3-6 | Standard reactivity for a primary benzyl alcohol. |
| 4-Methoxybenzyl alcohol | 90-98% | 2-4 | Electron-donating group enhances the nucleophilicity of the alcohol. |
Experimental Protocols
The following are generalized protocols for the key reactions discussed. These should be optimized for specific substrates and high-throughput synthesis workflows.
Protocol 1: High-Throughput Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/H₂O (4:1 mixture)
Procedure:
-
In a 96-well reaction block, dispense the aryl halide solution in dioxane.
-
Add the arylboronic acid solution in dioxane.
-
Add the aqueous solution of K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst solution in dioxane.
-
Seal the reaction block and heat at 80-100 °C for the specified reaction time, with stirring.
-
After cooling, quench the reaction with water.
-
Extract the products with ethyl acetate.
-
Analyze the yield and purity by LC-MS.
Protocol 2: Sonogashira Coupling
Materials:
-
Aryl iodide (e.g., this compound) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Williamson Etherification
Materials:
-
Benzyl alcohol (e.g., this compound) (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide) (1.1 equiv)
-
Sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil)
-
Anhydrous THF
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the benzyl alcohol and anhydrous THF.
-
Cool the solution to 0 °C and add NaH portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Concentrate and purify by flash column chromatography.
Mandatory Visualizations
Caption: A generalized workflow for library synthesis.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Decision flowchart for building block selection.
Conclusion
This compound is a highly valuable building block for library synthesis, offering rapid reaction kinetics in palladium-catalyzed cross-coupling reactions due to the labile carbon-iodine bond. While its bromo-analog presents a more cost-effective alternative, the trade-off lies in longer reaction times and potentially lower yields. The choice of building block will ultimately depend on the specific goals of the synthetic campaign, balancing the need for high reactivity and efficiency against budgetary constraints. The protocols and comparative data provided in this guide serve as a foundational resource for researchers to design and execute their library synthesis efforts effectively.
References
Illustrative Comparative Guide to the X-ray Crystallographic Analysis of Substituted Benzyl Alcohol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of substituted benzyl alcohols is a cornerstone in the synthesis of a diverse array of biologically active molecules. The resulting products often possess complex three-dimensional structures that are crucial for their interaction with biological targets. X-ray crystallography stands as a definitive technique for elucidating these structures at an atomic level, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative overview of the X-ray crystallographic analysis of two novel benzenesulfonamide derivatives, highlighting the experimental data and methodologies involved.
Data Presentation
Crystallographic Data Comparison
The following table summarizes the key crystallographic data for the two illustrative compounds.
| Parameter | Compound 1 | Compound 2 |
| Chemical Formula | C₂₁H₁₉N₂O₃S | C₃₀H₂₂N₂O₇S₂ |
| Formula Weight | 381.45 g/mol | 602.63 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 15.332(3) | 10.456(2) |
| b (Å) | 9.4567(19) | 28.345(6) |
| c (Å) | 13.012(3) | 18.987(4) |
| β (°) ** | 97.45(3) | 95.34(3) |
| Volume (ų) ** | 1872.2(7) | 5601.2(19) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.352 | 1.428 |
| Absorption Coeff. (mm⁻¹) | 0.196 | 0.245 |
| F(000) | 800.0 | 2512.0 |
Selected Bond Lengths and Angles
| Feature | Compound 1 (Å or °) | Compound 2 (Å or °) |
| S-O (Sulfonyl) | 1.432(2), 1.438(2) | 1.428(3)-1.442(3) |
| S-N (Sulfonamide) | 1.627(3) | 1.635(4)-1.650(4) |
| S-C (Aryl) | 1.761(3) | 1.758(5)-1.770(5) |
| O-S-O Angle | 119.8(1) | 119.2(2)-120.5(2) |
| N-S-C Angle | 107.5(1) | 106.1(2)-108.0(2) |
Experimental Protocols
Synthesis of Benzenesulfonamide Derivatives
The synthesis of the title compounds involves a multi-step process starting from commercially available precursors. The general workflow is depicted in the diagram below. For detailed synthetic procedures, including reagents, reaction conditions, and purification methods, please refer to the source publication.
Single-Crystal X-ray Diffraction
Data for both compounds were collected on a Bruker D8 Venture diffractometer equipped with a Photon 100 CMOS detector and a Mo Kα microfocus sealed tube (λ = 0.71073 Å). The crystals were kept at 293(2) K during data collection. The structures were solved with the ShelXT structure solution program using Intrinsic Phasing and refined with the ShelXL refinement package using Least Squares minimization.
Mandatory Visualization
Caption: Experimental workflow from synthesis to crystallographic analysis.
Crystal Packing and Intermolecular Interactions
The crystal packing of these derivatives is primarily governed by a network of hydrogen bonds and other non-covalent interactions. In Compound 1, N-H···O and O-H···N hydrogen bonds form a one-dimensional chain. In contrast, the crystal packing of Compound 2 is dominated by N-H···O hydrogen bonds, creating centrosymmetric dimers.
Caption: Key hydrogen bonding interactions in the crystal packing.
Biological Context: HDAC Inhibition
These benzenesulfonamide derivatives are structurally related to belinostat, a known inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][2] The primary target discussed in the context of the illustrative compounds is HDAC2.
References
Comparative Analysis of 2-Iodo-5-(trifluoromethyl)benzyl Alcohol Analogs: A Guide to Biological Screening and SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a comparative analysis of a hypothetical series of 2-iodo-5-(trifluoromethyl)benzyl alcohol analogs. Due to a lack of specific published data on the biological activity of this compound, this document serves as a practical template for researchers. It outlines a comprehensive workflow for biological screening and Structure-Activity Relationship (SAR) studies. The content herein is based on established methodologies for similar halogenated and trifluoromethyl-substituted aromatic compounds and presents hypothetical data to illustrate the process of identifying and optimizing novel bioactive scaffolds. This guide details experimental protocols for synthesis and a representative enzyme inhibition assay, presents quantitative data in a structured format, and uses visualizations to clarify complex relationships and workflows.
Introduction
Substituted benzyl alcohols are versatile scaffolds in medicinal chemistry, known to exhibit a range of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties.[1][2][3] The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity, while halogen atoms can modulate electronic properties and provide vectors for further chemical modification. The specific analog, this compound, presents an interesting starting point for inhibitor design. This guide explores a hypothetical biological screening and SAR study for this compound and its analogs against a putative enzyme target, Human Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion.
Experimental Protocols
General Synthesis of this compound Analogs
A representative synthesis for the parent compound, this compound, is initiated by the reduction of the corresponding commercially available benzoic acid or aldehyde.
Synthesis of this compound (Hypothetical)
To a solution of 2-iodo-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, borane-THF complex (1.5 eq, 1M solution in THF) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. Upon completion (monitored by TLC), the reaction is quenched by the slow addition of methanol, followed by water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired benzyl alcohol.
In Vitro Enzyme Inhibition Assay: Human IDO1
The inhibitory activity of the synthesized analogs is assessed using an in vitro assay that measures the conversion of L-tryptophan to N-formylkynurenine by recombinant human IDO1.
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM L-ascorbic acid, 10 µM methylene blue, and 0.2 mg/mL catalase.
-
Enzyme: Recombinant human IDO1.
-
Substrate: L-tryptophan.
-
Inhibitors: Test compounds and a standard inhibitor (e.g., Epacadostat) dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 10 µL of inhibitor solution (at various concentrations), and 20 µL of IDO1 enzyme solution.
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature.[4]
-
Initiate the reaction by adding 20 µL of L-tryptophan solution (final concentration 200 µM).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 3% (w/v) trichloroacetic acid.
-
Incubate at 60°C for 30 minutes to convert N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to a DMSO control.
-
IC50 values (the concentration of inhibitor that reduces enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[4]
-
Biological Screening and SAR of Analogs
A series of analogs of this compound were designed to probe the structure-activity relationships. Modifications were focused on the iodo and trifluoromethyl substituents, as well as the introduction of other groups on the phenyl ring. The hypothetical IC50 values against human IDO1 are presented in Table 1.
Data Presentation
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) |
| Parent-01 | I | H | CF3 | H | 15.2 |
| Analog-02 | Cl | H | CF3 | H | 25.8 |
| Analog-03 | Br | H | CF3 | H | 18.1 |
| Analog-04 | H | H | CF3 | H | 45.3 |
| Analog-05 | I | H | H | H | > 100 |
| Analog-06 | I | H | CN | H | 22.4 |
| Analog-07 | I | F | CF3 | H | 9.8 |
| Analog-08 | I | H | CF3 | F | 12.5 |
| Epacadostat | - | - | - | - | 0.075 |
| Table 1: Hypothetical biological activity of this compound analogs against human IDO1. |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis, screening, and SAR analysis.
Hypothetical Signaling Pathway
Caption: IDO1 pathway in tumor immune escape.
Structure-Activity Relationship (SAR) Insights
Caption: Key SAR findings from the analog series.
Discussion and SAR Analysis
The hypothetical data presented in Table 1 allows for a preliminary Structure-Activity Relationship (SAR) analysis.
-
Role of the Ortho-Halogen (R1): The nature of the halogen at the R1 position appears to be important for inhibitory activity. The parent compound with iodine (Parent-01, IC50 = 15.2 µM) shows the best activity in the initial series. Replacing iodine with bromine (Analog-03, IC50 = 18.1 µM) results in a slight decrease in potency, while a chloro group (Analog-02, IC50 = 25.8 µM) leads to a further reduction. Complete removal of the halogen (Analog-04, IC50 = 45.3 µM) significantly diminishes activity, suggesting a role for a bulky, lipophilic halogen in binding to the enzyme.
-
Importance of the Trifluoromethyl Group (R3): The trifluoromethyl group at the R3 position is critical for activity. Its removal (Analog-05, IC50 > 100 µM) completely abolishes inhibitory function. This highlights its likely involvement in key binding interactions, possibly through hydrophobic or electronic effects. Replacing it with a cyano group (Analog-06, IC50 = 22.4 µM), a less lipophilic electron-withdrawing group, results in lower potency compared to the parent compound.
-
Effect of Ring Fluorination: The introduction of a fluorine atom to the phenyl ring generally improves potency. Fluorination at the R2 position (Analog-07, IC50 = 9.8 µM) shows a notable increase in activity compared to the parent compound. A fluorine at the R4 position (Analog-08, IC50 = 12.5 µM) also results in a modest improvement. This suggests that additional electron-withdrawing substituents can enhance the inhibitory potential of the scaffold.
Conclusion and Future Directions
This guide outlines a systematic approach to the biological screening and SAR analysis of this compound analogs. Although based on hypothetical data, the presented framework provides a robust template for researchers entering this area. The SAR analysis suggests that a large, lipophilic halogen at the ortho position and a trifluoromethyl group at the meta position are key for activity against the hypothetical target, IDO1.
Future work should focus on the synthesis and screening of a broader range of analogs to confirm these initial SAR trends. This would include exploring a wider variety of substituents on the phenyl ring and modifications to the benzyl alcohol moiety itself to optimize potency, selectivity, and pharmacokinetic properties. The most promising compounds should then be advanced to more complex cellular and in vivo models to validate their therapeutic potential.
References
Safety Operating Guide
Personal protective equipment for handling 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL, a compound requiring careful management in a laboratory setting. The following procedures are based on best practices for handling structurally similar hazardous chemicals and are intended to ensure the safety of all personnel.
Hazard Identification and Classification
Potential Health Hazards:
-
Serious Eye Damage/Eye Irritation: Can lead to serious eye irritation.[1][2]
-
Acute Toxicity (Oral and Inhalation): May be harmful if swallowed or inhaled.
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][3]
-
Allergic Skin Reaction: Potential for causing an allergic skin reaction.
Physical and Chemical Hazards:
-
Combustible Material: The substance may be a combustible liquid.[2]
-
Hazardous Decomposition Products: Combustion may produce carbon oxides, hydrogen fluoride, and other toxic fumes.[1][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z.87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing or exothermic reactions.[4] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection.[4] Always inspect gloves before use and change them immediately upon contamination. |
| Body | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[4] |
| Respiratory | NIOSH-Approved Respirator | Use a respirator if working outside a fume hood or if there is a risk of generating aerosols or dust.[4][5] Annual fit testing and medical evaluation are required for respirator use.[4] |
| Feet | Closed-Toe Shoes | Shoes must cover the entire foot.[4] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: Carefully dispense the chemical, avoiding splashes and the generation of dust or aerosols.
-
Work Practices: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep the container tightly closed to prevent contamination and leakage.[5]
-
Store away from heat, sparks, and open flames.[1]
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[5] |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[1][6] For large spills, evacuate the area and contact emergency services. |
| Fire | Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish the fire.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.[5] |
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures to comply with environmental regulations.
Waste Segregation and Collection:
-
Halogenated Waste Stream: This compound must be disposed of in a designated "halogenated organic waste" container.[7] Do not mix with non-halogenated waste, as this increases disposal costs.[8][9]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all its chemical contents.[10]
-
Container Management: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.[9][10]
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain.[8]
-
DO NOT mix with incompatible waste streams such as strong acids, bases, or oxidizers.[8]
The following diagram illustrates the decision-making process for handling and disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. keyorganics.net [keyorganics.net]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
